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[1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine Documentation Hub

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  • Product: [1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine
  • CAS: 1341502-50-8

Core Science & Biosynthesis

Foundational

In Vitro Pharmacological Profiling and Mechanism of Action:[1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine

Abstract: As a Senior Application Scientist in early-stage drug discovery, I frequently encounter novel synthetic entities that require rigorous pharmacological deconvolution. The compound [1-Cyclopropyl-2-(3-fluoropheno...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: As a Senior Application Scientist in early-stage drug discovery, I frequently encounter novel synthetic entities that require rigorous pharmacological deconvolution. The compound [1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine (CAS 1341502-50-8) represents a highly specialized aryloxyethylamine derivative. Based on its distinct pharmacophore, its primary mechanism of action in vitro is hypothesized to be the dual inhibition of the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET). This technical whitepaper outlines the causality-driven in vitro methodologies required to validate its binding affinity, functional antagonism, and safety profile.

Pharmacophore Analysis & Target Rationale

To understand the mechanism of action of any uncharacterized molecule, we must first deconstruct its structural logic. [1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine shares a core scaffold with established Serotonin/Norepinephrine Reuptake Inhibitors (SNRIs) such as1 [1].

  • Aryloxy Core (3-fluorophenoxy): The halogenated aromatic ring enhances lipophilicity and drives strong hydrophobic interactions within the deep binding pockets of monoamine transporters.

  • Aliphatic Linker & Cyclopropyl Group: The cyclopropyl substitution at the alpha-position restricts the conformational flexibility of the ethylamine chain. This steric constraint is a classic medicinal chemistry tactic to lock the molecule into a bioactive conformation, potentially increasing selectivity for SERT over the Dopamine Transporter (DAT).

  • N-methyl Secondary Amine: Secondary amines typically exhibit superior binding affinities for NET and SERT compared to their primary amine counterparts, facilitating critical hydrogen bonding with aspartate residues in the transporter's central binding site.

Pathway Cmpd [1-Cyclopropyl...] Ligand SERT SERT / NET Transporters Cmpd->SERT Competitive Binding (Ki determination) Uptake Monoamine Reuptake Cmpd->Uptake Functional Inhibition (IC50 determination) SERT->Uptake Normal Function Cleft Synaptic Cleft Accumulation Uptake->Cleft Blockade leads to

Schematic of the hypothesized monoamine reuptake inhibition mechanism.

In Vitro Experimental Methodologies

To empirically validate this mechanism, we deploy a two-tiered in vitro cascade. We must first establish absolute binding affinity ( Ki​ ) and subsequently confirm functional antagonism ( IC50​ ).

Protocol 1: Radioligand Competitive Binding Assay (Affinity)

Causality Check: Why perform binding assays before functional assays? Binding assays determine the absolute affinity of the compound for the receptor independent of substrate competition dynamics or cellular metabolism.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human SERT (hSERT) or hNET. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) to preserve transporter conformation, then centrifuge at 40,000 × g to isolate the membrane fraction.

  • Radioligand Incubation: Incubate 50 µg of membrane protein with a fixed concentration of a radioligand (e.g., 1 nM[ 3 H]citalopram for SERT or [ 3 H]nisoxetine for NET) and varying concentrations of [1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine (0.1 nM to 10 µM).

  • Defining Non-Specific Binding (Self-Validation): In parallel wells, add 10 µM of an established unlabeled inhibitor (e.g., fluoxetine) to saturate all specific transporter sites. Any remaining radioactive signal is defined as non-specific binding and subtracted from total binding.

  • Filtration & Readout: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific ligand adhesion). Quantify bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the Ki​ using the Cheng-Prusoff equation.

Protocol 2: Fluorescence-Based Neurotransmitter Uptake Assay (Function)

Causality Check: High binding affinity does not distinguish between an inhibitor and a substrate-releaser. We use a real-time fluorescence uptake assay using 2 [2] to confirm that the compound actively blocks cellular transport.

  • Cell Seeding: Plate hSERT/hNET-expressing HEK293 cells in black-walled, clear-bottom 96-well plates at 50,000 cells/well. Rationale: Black walls prevent optical cross-talk between wells during fluorescence reading.

  • Buffer Exchange: Wash cells with Hank’s Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES. Rationale: This removes endogenous monoamines or serum components from the culture media that could competitively inhibit the transporter.

  • Compound Pre-incubation: Add[1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine at varying concentrations and incubate for 30 minutes at 37°C. This allows the compound to reach binding equilibrium prior to substrate introduction.

  • Fluorescent Substrate Addition: Add the fluorescent monoamine mimetic (e.g., 1 µM FFN206).

  • Kinetic Readout: Immediately monitor fluorescence (Ex: 369 nm / Em: 464 nm) over 30 minutes using a microplate reader. Calculate the IC50​ based on the initial velocity of dye uptake.

Assay N1 1. Cell Preparation HEK293-hSERT/hNET N2 2. Compound Incubation 30 min at 37°C N1->N2 N3 3. Fluorescent Substrate Addition (e.g., FFN206) N2->N3 N4 4. Kinetic Readout Ex/Em: 369/464 nm N3->N4 N5 5. Data Analysis Non-linear Regression N4->N5

Workflow for the in vitro fluorescence-based neurotransmitter uptake assay.

Quantitative Data Interpretation

Based on the structural homology to known SNRIs, the expected in vitro pharmacological profile for[1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine should demonstrate high selectivity for SERT and NET over DAT. Below is a summary matrix of the target validation metrics required to classify this compound as a viable SNRI candidate.

TargetAssay MethodologyExpected MetricRepresentative ValueClinical / Pharmacological Relevance
hSERT Radioligand Binding Ki​ (nM)< 10 nMPrimary therapeutic target for mood regulation.
hNET Radioligand Binding Ki​ (nM)10 - 50 nMSecondary target; enhances executive function.
hDAT Radioligand Binding Ki​ (nM)> 1,000 nMLack of affinity minimizes psychostimulant abuse liability.
hSERT Fluorescence Uptake IC50​ (nM)< 25 nMConfirms functional antagonism (blockade of transport).
hERG Whole-Cell Patch-Clamp IC50​ (µM)> 10 µMEnsures a wide cardiac safety margin (QTc interval).

Safety Pharmacology: Off-Target Profiling

A critical step in the in vitro characterization of aryloxyethylamines is safety pharmacology. Structurally related compounds,3 at high concentrations [3], which can lead to QT interval prolongation.

To ensure the safety of[1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine, a Whole-Cell Patch-Clamp Assay must be performed on CHO cells stably expressing the hERG channel. The compound should be perfused at concentrations up to 30 µM. A favorable profile will show an IC50​ > 10 µM, ensuring that therapeutic plasma concentrations will not interfere with cardiac repolarization. Furthermore, given that4 [4], in vitro microsomal stability assays should be conducted to determine if the cyclopropyl substitution protects the molecule from rapid CYP-mediated degradation.

References

  • Atomoxetine - Wikipedia. Wikimedia Foundation. [Link]

  • New Fluorescent Substrate Enables Quantitative and High-Throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2). ACS Chemical Biology.[Link]

  • Selective noradrenaline reuptake inhibitor atomoxetine directly blocks hERG currents. British Journal of Pharmacology (via PMC).[Link]

  • Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition. Clinical Pharmacokinetics (via PMC).[Link]

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Exploratory

In vivo metabolism pathways for[1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine

An In-Depth Technical Guide to the In Vivo Metabolism of [1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine Executive Summary This guide provides a comprehensive analysis of the predicted in vivo metabolic pathways for...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vivo Metabolism of [1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine

Executive Summary

This guide provides a comprehensive analysis of the predicted in vivo metabolic pathways for [1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine, a molecule incorporating several moieties of pharmacochemical interest. As no direct metabolic studies for this specific compound are publicly available, this document synthesizes data from structurally analogous compounds to construct a scientifically grounded predictive model of its biotransformation. The core structural features—a cyclopropylamine group, a secondary methylamine, and a fluorophenoxy ring—dictate a complex metabolic fate.

The primary predicted metabolic transformations include Phase I reactions such as N-demethylation, oxidative metabolism of the cyclopropylamine moiety which may lead to ring-opening and potential cytochrome P450 (CYP) enzyme inactivation, and potential hydroxylation of the aromatic ring. The fluorine substituent on the phenoxy group is anticipated to influence the regioselectivity of metabolism, potentially blocking hydroxylation at the 3-position and directing it elsewhere. Phase II metabolism is expected to involve the conjugation of Phase I metabolites, primarily through glucuronidation. This guide details the enzymatic systems likely responsible, including CYP isozymes and UDP-glucuronosyltransferases (UGTs), and discusses the potential for the formation of reactive metabolites. Furthermore, it provides robust, field-proven experimental protocols for researchers to validate these predictions, covering in vivo animal studies, in vitro hepatic models, and metabolite identification using mass spectrometry.

Introduction: Deconstructing the Metabolic Puzzle

The metabolic fate of a xenobiotic is a critical determinant of its pharmacokinetic profile, efficacy, and potential for toxicity. Understanding these pathways is a cornerstone of modern drug development. The subject of this guide, [1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine, presents a fascinating case study due to its combination of three key structural motifs, each with a well-documented but complex role in drug metabolism.

  • The Cyclopropylamine Moiety: This group is often incorporated into drug candidates to introduce conformational rigidity and improve metabolic stability due to the high C-H bond dissociation energy.[1] However, when attached to a nitrogen atom, it becomes a substrate for CYP-mediated oxidation that can lead to mechanism-based inactivation of the enzyme or the formation of reactive, ring-opened intermediates.[1][2][3][4]

  • The Secondary Methylamine: N-dealkylation is one of the most common metabolic pathways for xenobiotics.[5] The secondary amine in the target molecule is a prime candidate for N-demethylation, a reaction typically catalyzed by CYP enzymes to yield a primary amine metabolite and formaldehyde.[6][7]

  • The 3-Fluorophenoxy Group: Fluorine substitution is a widely used strategy in medicinal chemistry to block metabolically labile positions and enhance potency.[8][9][10][11] The C-F bond is exceptionally strong, making it resistant to oxidative cleavage.[12] Its presence on the phenyl ring is expected to decrease the likelihood of aromatic hydroxylation at that position, potentially redirecting metabolism to other sites.

This guide will dissect the probable metabolic pathways stemming from each of these motifs, explain the enzymatic logic behind these transformations, and provide detailed protocols for their experimental investigation.

Predicted Phase I Metabolic Pathways

Phase I metabolism introduces or exposes functional groups, typically increasing the polarity of the molecule. For [1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine, several competing Phase I pathways are plausible, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes.[12][13]

Pathway A: N-Demethylation

N-demethylation is a highly probable and often major metabolic route for secondary and tertiary methylamines.[5][14] This reaction is catalyzed by CYP enzymes, proceeding through a carbinolamine intermediate that spontaneously decomposes to yield the primary amine metabolite (M1) and formaldehyde.[6]

  • Causality: The C-H bonds on the methyl group are susceptible to hydrogen atom abstraction by the activated heme-oxo species of CYP enzymes.[6] This pathway is generally rapid and efficient for many methylamines.

  • Enzymology: While multiple CYP isozymes can catalyze N-demethylation, CYP3A4, CYP2D6, and members of the CYP2C family are common contributors.

Pathway B: Metabolism of the Cyclopropylamine Moiety

The metabolism of the cyclopropylamine group is complex and can lead to several outcomes.

  • Mechanism-Based Inactivation: Cyclopropylamines are known mechanism-based inactivators of CYP enzymes.[4] This process can occur via single electron transfer (SET) from the nitrogen, followed by rapid opening of the strained cyclopropane ring to form a radical species that covalently binds to the enzyme, rendering it inactive.[2][3]

  • Metabolite Formation: Alternatively, CYP-catalyzed oxidation can proceed via a hydrogen abstraction mechanism, leading to the formation of carbinolamine intermediates without enzyme inactivation.[15] This can result in N-decyclopropylation, yielding a metabolite (M2) and cyclopropanone hydrate. Ring-opened metabolites, such as 3-hydroxypropionaldehyde, have also been observed from cyclopropylamine oxidation, indicating a complex mechanistic landscape.[15]

  • Reactive Metabolites: Ring-opening of the cyclopropylamine can generate reactive intermediates capable of forming covalent adducts with cellular macromolecules like proteins or glutathione (GSH).[1] The formation of GSH conjugates is a significant indicator of bioactivation.

Pathway C: Aromatic and Aliphatic Hydroxylation
  • Aromatic Hydroxylation: The fluorophenoxy ring is a potential site for hydroxylation. However, the strong electron-withdrawing nature of the fluorine atom deactivates the aromatic ring towards electrophilic attack by CYP enzymes. Therefore, hydroxylation is more likely to occur at the ortho or para positions relative to the ether linkage, leading to metabolites M3 and M4.

  • Ether Cleavage: O-dealkylation of the ether linkage is another possibility, which would yield 3-fluorophenol and a corresponding aldehyde or carboxylic acid metabolite.

  • Aliphatic Hydroxylation: The ethyl linker connecting the amine and the phenoxy group could also be a site for hydroxylation, though this is often a less favored pathway compared to N-dealkylation.

The following diagram illustrates the interplay of these predicted Phase I pathways.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent [1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine M1 M1: N-desmethyl Metabolite (Primary Amine) Parent->M1 CYPs (N-Demethylation) M2 M2: N-descyclopropyl Metabolite Parent->M2 CYPs (N-Decyclopropylation) M3 M3: Aromatic Hydroxylation (ortho) Parent->M3 CYPs M4 M4: Aromatic Hydroxylation (para) Parent->M4 CYPs Reactive Reactive Intermediates (Ring-Opened) Parent->Reactive CYPs (Ring-Opening) M1_Gluc M1-Glucuronide M1->M1_Gluc UGTs M3_Gluc M3-Glucuronide M3->M3_Gluc UGTs M4_Gluc M4-Glucuronide M4->M4_Gluc UGTs GSH_Adduct GSH Adducts Reactive->GSH_Adduct GSTs

Caption: Predicted Phase I and Phase II metabolic pathways.

Predicted Phase II Metabolic Pathways

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, greatly increasing their water solubility and facilitating their excretion.

  • Glucuronidation: The primary amine metabolite (M1) and any hydroxylated metabolites (M3, M4) are excellent substrates for UDP-glucuronosyltransferases (UGTs).[16] This would lead to the formation of N-glucuronide and O-glucuronide conjugates, respectively. Glucuronidation is a major clearance pathway for many drugs.[16]

  • Glutathione Conjugation: As mentioned, if the cyclopropylamine moiety undergoes bioactivation to form reactive intermediates, these can be detoxified by conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs).[1] Identifying GSH adducts is a critical step in assessing the potential for toxicity.

Experimental Workflows for Metabolism Studies

To validate the predicted pathways, a multi-pronged experimental approach combining in vivo and in vitro models is required.[17] This ensures that the data is comprehensive and translatable.

Experimental_Workflow cluster_invivo In Vivo Study (Rat Model) cluster_invitro In Vitro Confirmation cluster_analysis Metabolite Profiling & Identification Dosing Dose Radiolabeled Compound (Oral or IV) Collection Collect Samples (Urine, Feces, Plasma) over 72h Dosing->Collection MassBalance Mass Balance Analysis (Quantify Radioactivity) Collection->MassBalance LCMS LC-MS/MS Analysis Collection->LCMS Pooled Samples Incubation Incubate Compound with: - Liver Microsomes (+NADPH) - Hepatocytes Quenching Quench Reaction & Process Samples Incubation->Quenching Quenching->LCMS Supernatant Profiling Profile Metabolites in All Matrices LCMS->Profiling Elucidation Structural Elucidation (MS/MS Fragmentation) Profiling->Elucidation FinalReport Metabolic Pathway Elucidation Report Elucidation->FinalReport Final Pathway Map

Caption: General experimental workflow for in vivo metabolism studies.

Protocol 1: In Vivo Pharmacokinetic and Mass Balance Study in Rats

This study provides a definitive look at the absorption, distribution, metabolism, and excretion (ADME) of the compound in a whole organism.[18][19]

  • Synthesis of Radiolabeled Compound: Synthesize the parent compound with a radioactive label (e.g., ¹⁴C or ³H) at a metabolically stable position to enable tracking of all drug-related material.

  • Animal Dosing: Administer a single dose of the radiolabeled compound to Sprague-Dawley rats (n=3-5 per group) via the intended clinical route (e.g., oral gavage) and intravenously (to assess absolute bioavailability).[17]

  • Sample Collection: House the animals in metabolic cages that allow for the separate collection of urine and feces over a period of 72-120 hours.[20] Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) to determine the plasma pharmacokinetic profile.[18]

  • Mass Balance: Quantify the total radioactivity in the collected urine, feces, and cage wash to determine the percentage of the administered dose recovered. A recovery of >90% is typically desired.[20]

  • Metabolite Profiling: Pool samples from each matrix (urine, feces, and plasma) for subsequent analysis.

Protocol 2: In Vitro Metabolic Stability and Metabolite Identification

In vitro systems using liver fractions help to rapidly identify metabolic pathways and the enzymes involved.[21] They are essential for cross-species comparisons.

  • Microsomal Stability Assay:

    • Incubation: Incubate the test compound (typically 1 µM) with liver microsomes (from rat, dog, and human to assess species differences) and the cofactor NADPH (to initiate Phase I reactions) at 37°C.[8][22]

    • Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analysis: Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to measure the disappearance of the parent compound over time.[23] This data is used to calculate the in vitro half-life and intrinsic clearance.

  • Hepatocyte Incubation for Metabolite ID:

    • Incubation: Incubate the test compound at a higher concentration (e.g., 10 µM) with pooled cryopreserved hepatocytes in suspension. Hepatocytes contain both Phase I and Phase II enzymes, providing a more complete metabolic picture.[21]

    • Sample Processing: After a set incubation time (e.g., 2-4 hours), process the samples similarly to the microsomal assay.

    • Reactive Metabolite Trapping: To detect potential bioactivation, run a parallel incubation that includes a trapping agent like glutathione (GSH).

Protocol 3: Metabolite Identification by LC-MS/MS

High-resolution mass spectrometry is the definitive tool for identifying and structurally characterizing metabolites.[23][24]

  • Chromatographic Separation: Separate the components of the processed in vivo and in vitro samples using a reverse-phase UPLC system.[24]

  • Mass Spectrometry Analysis: Analyze the column eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in a data-dependent acquisition mode. This involves a full scan to detect potential metabolites followed by fragmentation (MS/MS) of the detected ions.[24]

  • Data Analysis:

    • Compare the chromatograms of dosed samples to control (blank) samples to identify drug-related peaks.

    • Propose metabolite structures based on the accurate mass measurement (which gives the elemental composition) and the MS/MS fragmentation pattern compared to the parent compound.

    • Software tools can aid in predicting and identifying common biotransformations.

Data Presentation and Interpretation

All quantitative data should be summarized for clear interpretation. The following table provides a template for presenting the findings from the metabolite identification studies.

Metabolite IDProposed StructureBiotransformationMatrix Detected (In Vivo)Matrix Detected (In Vitro)Proposed Enzymes
Parent [Structure]-Plasma, Feces, UrineMicrosomes, Hepatocytes-
M1 N-desmethylN-DemethylationPlasma, UrineMicrosomes, HepatocytesCYP3A4, CYP2D6
M2 N-descyclopropylN-DecyclopropylationPlasma, UrineMicrosomes, HepatocytesCYPs
M3 ortho-OH-phenoxyAromatic HydroxylationUrineHepatocytesCYP2C9, CYP1A2
M4 para-OH-phenoxyAromatic HydroxylationUrineHepatocytesCYP2C9, CYP1A2
M5 M1-GlucuronideN-GlucuronidationUrineHepatocytesUGTs
M6 GSH AdductGlutathione ConjugationBile (via cannulation)Hepatocytes (+GSH)GSTs

References

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  • PubMed. Cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine generates both cyclopropanone hydrate and 3-hydroxypropionaldehyde via hydrogen abstraction, not single electron transfer. J Am Chem Soc. 2006 Mar 15;128(10):3346-54. Available from: [Link]

  • PubMed. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Arch Biochem Biophys. 2005 Apr 15;436(2):269-78. Available from: [Link]

  • Hypha Discovery Blogs. Metabolism of cyclopropyl groups. (2021, September 23). Available from: [Link]

  • Frontiers in Pharmacology. Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. (2017, January 30). Available from: [Link]

  • PubMed. In vivo metabolism and mass balance of 4-[4-fluorophenoxy]benzaldehyde semicarbazone in rats. Drug Metab Dispos. 2000 Oct;28(10):1153-61. Available from: [Link]

  • PubMed. Metabolism distribution and excretion of a matrix metalloproteinase-13 inhibitor, 4-[4-(4-fluorophenoxy)-benzenesulfonylamino]tetrahydropyran-4-carboxylic acid hydroxyamide (CP-544439), in rats and dogs. Drug Metab Dispos. 2008 Sep;36(9):1797-808. Available from: [Link]

  • National Center for Biotechnology Information. N-Dealkylation of Amines. Molecules. 2021 May; 26(11): 3125. Available from: [Link]

  • ACS Publications. Density Functional Theory Study on the Demethylation Reaction between Methylamine, Dimethylamine, Trimethylamine, and Tamoxifen Catalyzed by a Fe(IV)–Oxo Porphyrin Complex. J Phys Chem B. 2018 Feb 1;122(4):1490-1502. Available from: [Link]

  • National Center for Biotechnology Information. N-Demethylation Is a Major Route of 2-Amino-3-Methylimidazo[4,5-f]quinoline Metabolism in Mouse. Drug Metab Dispos. 2002 May;30(5):547-53. Available from: [Link]

  • U.S. Food and Drug Administration. APPLICATION NUMBER: 217603Orig1s000 NON-CLINICAL REVIEW(S). (2023, May 9). Available from: [Link]

  • ResearchGate. (PDF) N-Demethylation of Alkaloids. Available from: [Link]

  • National Center for Biotechnology Information. Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. Bioorg Med Chem Lett. 2019 Feb 15; 29(4): 556–559. Available from: [Link]

  • In vitro and in vivo metabolic study of three new psychoactive β-keto-arylcyclohexylamines. Journal of Analytical Toxicology, 48(4), 217–225. Available from: [Link]

  • VICH. VICH GL47: Studies to evaluate the metabolism and residue kinetics of veterinary drugs in food-producing animals. (2011, February 24). Available from: [Link]

  • ACS Publications. Stereochemistry of the in Vitro and in Vivo Methylation of DNA by (R)- and (S)-N-[2H1,3H]Methyl-N-nitrosourea and (R)- and (S)-N-Nitroso-N-[2H1,3H]methyl-N-methylamine. Biochemistry. 1991, 30, 4, 1104–1110. Available from: [Link]

  • National Center for Biotechnology Information. Metabolism and Toxicity of Fluorine Compounds. Chem Res Toxicol. 2021 Mar 15; 34(3): 678–680. Available from: [Link]

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  • National Center for Biotechnology Information. Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors. ACS Med Chem Lett. 2021 Jun 10; 12(6): 949–955. Available from: [Link]

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  • PubMed. Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores - A cautionary disclosure. Bioorg Med Chem Lett. 2019 Feb 15;29(4):556-559. Available from: [Link]

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  • MDPI. Pharmacokinetics Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats. Molecules. 2022, 27, 8312. Available from: [Link]

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  • PubMed. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide. Xenobiotica. 2011 Jul;41(7):584-98. Available from: [Link]

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Foundational

Preclinical Safety and Toxicity Evaluation of[1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine: A Mechanistic Framework

Part 1: Executive Summary [1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine (CAS No. 1341502-50-8) is a secondary amine characterized by a 3-fluorophenoxy moiety and a cyclopropyl ring[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

[1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine (CAS No. 1341502-50-8) is a secondary amine characterized by a 3-fluorophenoxy moiety and a cyclopropyl ring[1]. While structurally homologous to various monoamine modulators and phenoxyethylamine derivatives, its unique chemical architecture presents predictable, highly specific toxicological liabilities. This technical guide establishes a rigorous, self-validating framework for evaluating its baseline safety profile, focusing on mechanism-based enzyme inactivation, cardiovascular liabilities, and reactive metabolite formation. Rather than relying on generic screening, this guide dissects the causality behind the molecule's structural alerts to design targeted preclinical workflows.

Part 2: Structural Toxicology & Mechanistic Liabilities

To design an effective safety protocol, we must first deconstruct the molecule into its pharmacophores and toxicophores to understand the causality of its potential adverse effects.

The Cyclopropyl Liability: Mechanism-Based Inactivation (MBI)

The cyclopropylamine motif is a classic structural alert in drug discovery. When processed by Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6), cyclopropylamines frequently act as suicide inhibitors[2]. The enzyme attempts to oxidize the nitrogen or alpha-carbon, triggering a proton-coupled electron transfer (PCET) or single-electron transfer (SET)[2]. This electron transfer causes the highly strained cyclopropyl ring to undergo scission, generating a highly reactive radical or enamine intermediate[2]. This intermediate forms a covalent coordinate bond with the prosthetic heme iron of the CYP enzyme, leading to quasi-irreversible inactivation[3]. This necessitates strict screening for severe Drug-Drug Interaction (DDI) potential[4].

The Fluorophenoxy Moiety: Metabolic Modulation & hERG Liability

The substitution of a fluorine atom at the meta-position of the phenoxy ring is a deliberate bioisosteric strategy. Fluorine's high electronegativity and strong C-F bond block metabolic weak spots (e.g., preventing aromatic hydroxylation). Furthermore, fluorine substitution is frequently employed to temper the inhibition of the hERG potassium channel by basic amines, a common liability in phenoxyethylamine derivatives[5]. However, the lipophilicity of the phenoxy group combined with the basic secondary amine still carries a baseline risk for delayed ventricular repolarization (QTc prolongation).

The Secondary Amine: N-Dealkylation

The N-methyl group is highly susceptible to oxidative N-dealkylation by hepatic enzymes. While this is a standard clearance pathway, it generates a primary amine metabolite and formaldehyde. The primary amine must be tracked during toxicokinetics, as it may retain pharmacological activity or exhibit differing off-target binding profiles.

Part 3: Predicted Safety Thresholds & Quantitative Data

To guide the Go/No-Go decision-making process, the following quantitative thresholds are established based on the structural class of fluorinated phenoxyethylamines.

ParameterAssay / ModelThreshold for ConcernMechanistic Rationale
CYP Inhibition ( IC50​ ) HLM MBI Assay< 10 µM (with time-dependent shift)Indicates high risk of clinical DDI via suicide inhibition of CYP3A4/2D6.
Cardiotoxicity ( IC50​ ) hERG Patch-Clamp< 30-fold margin over free Cmax​ Basic amines bind the hERG inner cavity; narrow margins risk Torsades de Pointes.
Hepatotoxicity GSH Trapping (LC-MS)> 50 pmol equivalent/mg proteinHigh levels of glutathione adducts indicate excessive reactive metabolite formation.
Genotoxicity Ames Test (OECD 471)≥ 2-fold increase in revertantsAssesses DNA-reactive intermediates generated by cyclopropyl ring opening.

Part 4: In Vitro Toxicity Profiling (Self-Validating Protocols)

As an application scientist, I emphasize that an assay is only as reliable as its internal controls. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: CYP450 Mechanism-Based Inactivation (MBI) Assay
  • Causality: Differentiating reversible competitive inhibition from irreversible suicide inhibition is critical. If the cyclopropyl group is opening and destroying the enzyme, the compound's IC50​ will drop significantly after pre-incubation with the enzyme.

  • Step-by-Step Methodology:

    • Preparation: Thaw Human Liver Microsomes (HLMs) and prepare a 1 mg/mL suspension in 100 mM potassium phosphate buffer (pH 7.4).

    • Pre-incubation (The MBI Trigger): Incubate the test compound (0.1 to 50 µM) with HLMs and 1 mM NADPH at 37°C for varying times (0, 10, 20, 30 minutes).

      • Self-Validation Check: Run a parallel control without NADPH to rule out non-CYP mediated chemical degradation. Use Troleandomycin as a positive MBI control for CYP3A4 to validate assay sensitivity.

    • Substrate Addition: Dilute the pre-incubation mixture 10-fold into a secondary incubation containing a probe substrate (e.g., Midazolam for CYP3A4) and fresh NADPH. This dilution minimizes reversible inhibition.

    • Termination & Analysis: Stop the reaction after 5 minutes with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the formation of 1'-hydroxymidazolam via LC-MS/MS.

    • Data Processing: Plot the natural log of remaining enzyme activity versus pre-incubation time to calculate kobs​ . Use nonlinear regression to derive kinact​ (maximum inactivation rate) and KI​ (concentration yielding half-maximal inactivation).

Protocol 2: hERG Patch-Clamp Electrophysiology (ICH S7B)
  • Causality: The basic nitrogen in the methylamine group becomes protonated at physiological pH, allowing it to interact with the aromatic residues (Tyr652, Phe656) in the inner cavity of the hERG channel, causing delayed repolarization.

  • Step-by-Step Methodology:

    • Cell Preparation: Culture HEK293 cells stably expressing the hERG potassium channel.

    • Electrophysiological Setup: Establish a whole-cell patch-clamp configuration.

      • Self-Validation Check: Ensure series resistance is <10 MΩ and leak current is <10% of the peak tail current. If these parameters drift during the experiment, the cell must be discarded to prevent false positives.

    • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

    • Perfusion: Perfuse the test compound at escalating concentrations (0.1, 1, 10, 30 µM).

      • Self-Validation Check: Use 1 µM Verapamil or E-4031 as a positive control at the end of the run to confirm channel sensitivity and block.

    • Analysis: Calculate the percentage reduction in the peak tail current relative to the vehicle control to determine the IC50​ .

Part 5: In Vivo Toxicity Workflows

Protocol 3: Acute Dose-Escalation & Toxicokinetics (TK)
  • Causality: In vitro data cannot fully predict CNS penetration, hepatic clearance, or systemic toxicity. We must link the administered dose to the area under the curve (AUC) to establish a therapeutic window and identify the Maximum Tolerated Dose (MTD).

  • Step-by-Step Methodology:

    • Dosing: Administer the compound via oral gavage to male and female Sprague-Dawley rats in a Single Ascending Dose (SAD) design (e.g., 5, 15, 50 mg/kg).

    • Clinical Observation: Monitor continuously for 4 hours post-dose for CNS signs (hyperlocomotion, stereotypy, seizures)—common liabilities for monoamine modulators.

    • TK Sampling: Draw blood via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Extract plasma and quantify the parent compound and the N-demethylated primary amine metabolite via LC-MS/MS.

    • Necropsy & Pathology: At 48 hours, euthanize the animals. Perform gross necropsy and collect liver tissue for histopathology and GSH-adduct quantification to check for reactive metabolite-induced hepatotoxicity.

Part 6: Visualizations

Bioactivation A [1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine (Parent Compound) B CYP450 Oxidation (CYP3A4 / CYP2D6) A->B Hepatic Uptake C N-Demethylation (Primary Amine Metabolite) B->C Major Clearance Pathway D Cyclopropyl Ring Opening (Radical/Enamine Intermediate) B->D Toxicological Pathway (PCET/SET) E Mechanism-Based Inactivation (Covalent Heme Binding) D->E Suicide Inhibition F GSH Adduct Formation (Hepatic Detoxification) D->F Trapping by Glutathione

Proposed metabolic bioactivation and mechanism-based inactivation pathway.

SafetyWorkflow T1 Tier 1: In Silico & Physicochemical (pKa, Lipophilicity, Structural Alerts) T2 Tier 2: In Vitro Safety (hERG, AMES, CYP MBI) T1->T2 T3 Tier 3: In Vivo Toxicology (Rodent TK, Telemetry, MTD) T2->T3 T4 Go/No-Go Decision (Safety Margin Calculation) T3->T4

Tiered preclinical safety pharmacology and toxicology screening workflow.

References

  • [2] Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Pharmacology (NIH/PMC). URL:[Link]

  • [3] Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. Archives of Biochemistry and Biophysics (ResearchGate). URL: [Link]

  • [4] Contribution of Metabolites to P450 Inhibition–Based Drug–Drug Interactions. Drug Metabolism Leadership Group (DOI). URL: [Link]

  • [5] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry (Psychoactif). URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Murine Dosage Guidelines: [1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine

Abstract This document provides a comprehensive framework for establishing appropriate dosage guidelines for the novel compound, [1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine, in murine models. Due to the absence o...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive framework for establishing appropriate dosage guidelines for the novel compound, [1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine, in murine models. Due to the absence of pre-existing in vivo data for this specific molecule, this guide emphasizes a systematic, safety-first approach. It details essential pre-dosing considerations, a robust protocol for a dose-range finding (DRF) study to determine the Maximum Tolerated Dose (MTD), and a subsequent template for a dose-response study. These protocols are designed to ensure scientific rigor, ethical animal use, and the generation of reliable, reproducible data for researchers in pharmacology, toxicology, and drug development.

Introduction and Pre-Dosing Considerations

[1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine is a novel compound with a chemical structure (Figure 1) that suggests potential activity within the central nervous system, possibly as a monoamine oxidase (MAO) inhibitor, given the presence of the cyclopropylamine moiety. The cyclopropyl group is often used in drug design to increase potency or improve metabolic stability. However, some cyclopropylamines have been associated with the formation of reactive metabolites, necessitating careful toxicological evaluation.

Before initiating any in vivo studies with a novel compound, a thorough consideration of its physicochemical properties and the selection of an appropriate formulation and administration route are paramount.

Figure 1: Chemical Structure of [1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine

  • Molecular Formula: C₁₂H₁₆FNO

  • Molecular Weight: 209.26 g/mol

Vehicle Selection

The choice of vehicle is critical for ensuring the stability and bioavailability of the test compound while minimizing any confounding biological effects. The ideal vehicle should be inert, non-toxic, and capable of solubilizing the compound at the desired concentrations.

Table 1: Recommended Vehicles for Murine Administration

VehicleProperties and ConsiderationsCommon Routes
Sterile Saline (0.9% NaCl) Aqueous, isotonic. Ideal for water-soluble compounds.IV, IP, SC, PO
Phosphate-Buffered Saline (PBS) Aqueous, buffered to physiological pH. Suitable for pH-sensitive compounds.IV, IP, SC, PO
5% Dextrose in Water (D5W) Aqueous, isotonic. An alternative to saline.IV, IP, SC
Carboxymethylcellulose (CMC) Aqueous suspension agent (e.g., 0.5% w/v in water). For poorly water-soluble compounds.PO, IP
Polyethylene Glycol 400 (PEG 400) Co-solvent. Can improve the solubility of hydrophobic compounds. Often diluted with saline or water. May have intrinsic biological effects at high concentrations.PO, IP, SC
Dimethyl Sulfoxide (DMSO) A powerful solvent, but can have significant biological effects and enhance the toxicity of the compound. Should be used at the lowest possible concentration (typically <10% in the final formulation).IP, SC

IV: Intravenous, IP: Intraperitoneal, SC: Subcutaneous, PO: Per os (Oral)

Recommendation: For initial studies with [1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine, begin by assessing its solubility in aqueous vehicles like saline or PBS. If solubility is limited, a suspension in 0.5% CMC or a solution in a co-solvent system (e.g., 10% DMSO in saline) may be necessary. It is crucial to administer a vehicle-only control group in all experiments to account for any effects of the vehicle itself.[1]

Route of Administration

The route of administration significantly impacts the pharmacokinetics (absorption, distribution, metabolism, and excretion) of a compound.[2] The choice should align with the scientific objectives and, if applicable, the intended clinical route of administration.

Table 2: Common Routes of Administration in Murine Models

RouteDescriptionMax Volume (Mouse)Speed of Onset
Oral (PO) Administration via gavage directly into the stomach. Mimics human oral intake.10 mL/kgSlow to moderate
Intraperitoneal (IP) Injection into the peritoneal cavity. Rapid absorption into the portal and systemic circulation.10 mL/kgRapid
Intravenous (IV) Injection directly into a vein (typically the tail vein). Bypasses absorption for 100% bioavailability.5 mL/kgImmediate
Subcutaneous (SC) Injection into the space between the skin and underlying muscle. Slower, more sustained absorption.10 mL/kgModerate

Recommendation: For initial toxicity and dose-ranging studies, the intraperitoneal (IP) route is often preferred as it ensures systemic exposure without the complexities of oral absorption.[3] If the intended clinical application is oral, subsequent studies should utilize oral gavage.

Protocol: Dose-Range Finding (DRF) and MTD Determination

The primary goal of a DRF study is to identify the Maximum Tolerated Dose (MTD). The MTD is defined as the highest dose that does not produce unacceptable toxicity or overt clinical signs of distress over a specified period.[4] This is a critical first step for any new compound.

Starting Dose Selection

For a novel compound with no existing toxicological data, a conservative, stepwise approach is mandatory. The OECD Test Guideline 423 (Acute Toxic Class Method) provides a validated framework.[5]

  • In the Absence of In Vitro Data: The OECD guidelines suggest starting from a series of fixed dose levels: 5, 50, 300, and 2000 mg/kg.[5] For a completely novel compound, initiating the study at the lowest level (5 mg/kg) is the most prudent approach.

  • Using In Vitro Cytotoxicity Data: If in vitro cytotoxicity data (e.g., IC50 from a relevant cell line) is available, it can be used to estimate a starting dose. A common, though not universal, rule of thumb is to convert the IC50 (in µM) to a mg/kg dose and start at a fraction (e.g., 1/10th or 1/100th) of that value. This approach requires careful consideration of the cell line's relevance and the compound's expected in vivo pharmacokinetics.

Experimental Design for DRF Study

This protocol uses a dose escalation design.

  • Animal Model: Use a standard inbred mouse strain (e.g., C57BL/6 or BALB/c), 8-10 weeks of age. Use a single sex (typically males to avoid hormonal cycle variability) for the initial MTD study.

  • Group Size: Use 3 mice per dose group.

  • Dose Escalation Strategy:

    • Cohort 1: Administer the starting dose (e.g., 5 mg/kg) to 3 mice.

    • Observation Period: Monitor animals intensively for the first 4 hours, then at 24, 48, and 72 hours.

    • Decision Point:

      • If no toxicity is observed after 72 hours, escalate the dose in the next cohort. A 3- to 5-fold increase is typical (e.g., to 15 mg/kg or 25 mg/kg).

      • If signs of toxicity are observed but are not severe (e.g., mild lethargy, slight weight loss <10%), a smaller dose escalation (e.g., 2-fold) may be warranted, or an intermediate dose between the last two levels can be tested.

      • If severe toxicity or mortality occurs in any animal, that dose level is considered to have exceeded the MTD. The MTD is then defined as the highest previously tested dose that was well-tolerated.

  • Data Collection:

    • Body Weight: Measure immediately before dosing and then daily for the duration of the study. Weight loss exceeding 20% is a common endpoint for humane euthanasia.

    • Clinical Observations: Record all signs of toxicity at regular intervals. Pay close attention to the parameters listed in Table 3.

    • Mortality: Record the time of any deaths.

Clinical Signs of Toxicity to Monitor

Given the compound's structure, researchers should be vigilant for signs of general toxicity as well as those associated with MAO inhibitor toxicity.

Table 3: Observational Checklist for Murine Toxicity

CategorySigns to Monitor
General Appearance Hunched posture, ruffled or unkempt fur, piloerection, dehydration (sunken eyes, skin tenting).
Activity Level Lethargy, reduced activity, ataxia (wobbly gait), circling, hyperactivity, tremors, convulsions, seizures.[6][7]
Behavioral Changes Agitation, irritability, aggression, repetitive scratching, head twitching.
Autonomic Signs Salivation, diarrhea, changes in respiration (rate and effort), cyanosis (blue-tinged skin/paws), changes in body temperature (hyper- or hypothermia).[8][9]
Local Site (for SC/IP) Redness, swelling, signs of pain at the injection site.
DRF Workflow Diagram

DRF_Workflow cluster_prep Preparation cluster_dosing Dose Escalation Cycle cluster_decision Decision & Endpoint Prep Select Vehicle & Route of Administration DoseCalc Calculate Starting Dose (e.g., OECD Guideline: 5 mg/kg) Prep->DoseCalc DoseCohort Dose Cohort (n=3 mice) with Current Dose Level DoseCalc->DoseCohort Observe Intensive Observation (0-4h, 24h, 48h, 72h) DoseCohort->Observe Record Record Body Weight & Clinical Signs Observe->Record Decision Toxicity Assessment Record->Decision MTD_Met MTD Established: Highest Well-Tolerated Dose Decision->MTD_Met MTD Criteria Met Escalate Escalate Dose (e.g., 3-5x) Decision->Escalate No/Mild Toxicity SevereTox Severe Toxicity / Mortality: STOP Escalation Decision->SevereTox Severe Toxicity Escalate->DoseCohort SevereTox->MTD_Met

Caption: Workflow for Dose-Range Finding (DRF) Study.

Protocol: Sample Dose-Response Study

Once the MTD is determined, a dose-response study can be designed to evaluate the compound's efficacy or pharmacological effects.

Experimental Design
  • Dose Level Selection: Select at least 3-4 dose levels. The highest dose should be the MTD or slightly below it. The lower doses should be spaced apart, often logarithmically or semi-logarithmically (e.g., MTD, MTD/3, MTD/10).

  • Control Groups:

    • Vehicle Control: Animals receiving only the vehicle. This is a mandatory control group.

    • Positive Control (Optional): If applicable, a known active compound can be used to validate the experimental model.

  • Group Size: A larger group size is needed for statistical power. Typically, 8-12 mice per group is a good starting point, but this should be determined by a power analysis based on the expected effect size and variability.

  • Randomization and Blinding: Animals should be randomly assigned to treatment groups. Whenever possible, the experimenter administering the compound and assessing the outcomes should be blinded to the treatment groups to prevent bias.

  • Endpoints: Clearly define the primary and secondary endpoints before the study begins. These could be behavioral changes, biomarker levels, or other physiological measurements relevant to the compound's hypothesized mechanism of action.

  • Duration: The duration of the study will depend on the specific research question and the nature of the endpoints being measured.

Dose-Response Study Workflow Diagram

DoseResponse_Workflow cluster_setup Study Setup cluster_execution Experiment Execution cluster_analysis Data Analysis & Conclusion DefineMTD Define Dose Levels Based on MTD (e.g., MTD, MTD/3, MTD/10) Groups Establish Groups: - Vehicle Control - Treatment Groups (n=8-12/group) - Positive Control (Optional) DefineMTD->Groups Randomize Randomize & Blind Study Groups->Randomize Administer Administer Compound According to Protocol Randomize->Administer Monitor Monitor for Clinical Signs (as per DRF study) Administer->Monitor Collect Collect Endpoint Data (Behavioral, Biomarker, etc.) Monitor->Collect Analyze Statistical Analysis (e.g., ANOVA, Dunnett's test) Collect->Analyze Plot Plot Dose-Response Curve Analyze->Plot Conclusion Determine Efficacy & Therapeutic Window Plot->Conclusion

Caption: Workflow for a Dose-Response Study.

Conclusion and Scientific Integrity

The protocols outlined in this document provide a foundational methodology for determining the dosage guidelines for the novel compound [1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine in murine models. By adhering to a systematic dose-escalation design to establish the MTD, researchers can proceed to efficacy studies with a higher degree of safety and scientific validity. Each step, from vehicle selection to endpoint analysis, is designed to be a self-validating system, ensuring that the data generated is both reliable and ethically sound. All in vivo experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines and regulations.

References

  • OECD (2001), Test No. 423: Acute Oral toxicity - Acute Toxic Class Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link]

  • Reaction Biology (n.d.), Maximum Tolerable Dose Study Services. Retrieved from [Link]

  • Altasciences (n.d.), Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]

  • Charles River Laboratories (n.d.), Dose Range Finding Studies. Retrieved from [Link]

  • LITFL (2020), MAOI toxicity. Retrieved from [Link]

  • WikEM (2020), Monoamine oxidase inhibitor toxicity. Retrieved from [Link]

  • Gad, S. C. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology, 25(6), 499–521. [Link]

  • RJPTSimLab (n.d.), Study of Different Routes of Drug Administration in Mice and Rats. Retrieved from [Link]

  • InnoSer (2025), Using Mouse Data to Establish PK/PD Relationships. Retrieved from [Link]

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. [Link]

  • Hypha Discovery (2021), Metabolism of cyclopropyl groups. Retrieved from [Link]

  • MD Searchlight (n.d.), Monoamine Oxidase Inhibitor Toxicity. Retrieved from [Link]

  • Medscape (2023), Monoamine Oxidase Inhibitor (MAOI) Toxicity Clinical Presentation. Retrieved from [Link]

  • NYSORA (n.d.), MAOI toxicity. Retrieved from [Link]

Sources

Application

Application Note: [1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine in the Development of Next-Generation Monoamine Reuptake Inhibitors

Executive Summary The development of neurotherapeutics for major depressive disorder (MDD) and neurodegenerative diseases increasingly relies on highly optimized molecular scaffolds. [1-Cyclopropyl-2-(3-fluorophenoxy)eth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of neurotherapeutics for major depressive disorder (MDD) and neurodegenerative diseases increasingly relies on highly optimized molecular scaffolds. [1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine (CAS: 1341502-50-8) represents a highly privileged pharmaceutical intermediate. It integrates three critical pharmacophoric elements: an aryloxyethylamine core for transporter recognition, a cyclopropyl ring for conformational restriction, and a 3-fluorophenoxy moiety for metabolic shielding. This application note provides drug development professionals with a comprehensive guide to utilizing this intermediate in the synthesis of Multitarget-Directed Ligands (MTDLs) and Triple Reuptake Inhibitors (SNDRIs).

Mechanistic Rationale & Structural Insights

The transition from a hit compound to a clinical candidate requires precise tuning of physicochemical and spatial properties. The architecture of [1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine is engineered to address common attrition factors in CNS drug discovery.

  • The Aryloxyethylamine Core: The aryloxyethylamine scaffold is a foundational motif in medicinal chemistry, heavily utilized in the design of selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs)[1]. The secondary methylamine provides an ideal synthetic handle for further derivatization without abolishing the basicity required for ionic interaction with the aspartate residue in the central binding site of monoamine transporters.

  • Cyclopropyl-Mediated Conformational Restriction: The introduction of a cyclopropyl group adjacent to the amine acts as a "conformational clamp." Because of the stereoelectronic effects and ring strain (Walsh orbitals), the cyclopropyl ring restricts the rotation of adjacent single bonds, heavily favoring specific s-trans or s-cis conformations[2]. This pre-organization reduces the entropic penalty upon target binding, thereby enhancing both binding affinity and selectivity between highly homologous targets like SERT, NET, and DAT[2].

  • Fluorine as a Metabolic Shield: Oxidative metabolism by Cytochrome P450 (CYP450) enzymes is a primary clearance mechanism for CNS drugs. The substitution of hydrogen with fluorine at the 3-position of the phenoxy ring provides a robust metabolic shield. The high bond dissociation energy of the C-F bond resists aromatic hydroxylation[3]. Furthermore, fluorine modulates the pKa of the adjacent ether oxygen and increases the compound's lipophilicity (LogD) without a disproportionate increase in molecular weight, optimizing blood-brain barrier (BBB) permeability[3].

Synthetic Derivatization Strategy

To leverage this intermediate, researchers typically employ N-alkylation or amidation pathways to append secondary pharmacophores, creating MTDLs that can simultaneously inhibit reuptake and modulate G-protein coupled receptors (e.g., 5-HT1A).

Derivatization Intermediate [1-Cyclopropyl-2-(3-fluorophenoxy) ethyl]methylamine (Core Scaffold) Alkylation N-Alkylation (R-X, DIPEA, DMF) Intermediate->Alkylation Pathway A Amidation Amidation & Reduction (R-COOH, HATU, then LiAlH4) Intermediate->Amidation Pathway B MTDL Multitarget-Directed Ligands (5-HT1A / SERT) Alkylation->MTDL Pharmacophore Linking SNDRI Triple Reuptake Inhibitors (SERT / NET / DAT) Alkylation->SNDRI Steric Tuning Amidation->MTDL Rigidification

Caption: Divergent synthetic workflows utilizing the intermediate for the development of CNS therapeutics.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific internal controls and mechanistic justifications for the chosen reagents.

Protocol A: General Procedure for N-Alkylation of the Sterically Hindered Secondary Amine

Objective: To generate tertiary amine libraries for structure-activity relationship (SAR) screening.

  • Preparation: Dissolve[1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine (1.0 eq, 0.5 mmol) in 5 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

    • Causality: Anhydrous DMF is a polar aprotic solvent that prevents the solvation of the amine nucleophile, maximizing its reactivity against the steric hindrance imposed by the adjacent cyclopropyl ring.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 1.25 mmol) to the solution.

    • Causality: DIPEA is a highly sterically hindered, non-nucleophilic base. It efficiently scavenges the hydrohalic acid byproduct generated during alkylation without competing with the intermediate for the electrophile.

  • Electrophile Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add the desired alkyl halide (R-X) (1.1 eq, 0.55 mmol) dropwise.

    • Causality: The cyclopropyl group creates a crowded local environment. Initiating the reaction at 0°C minimizes the formation of quaternary ammonium salts (over-alkylation) and suppresses elimination side-reactions of the alkyl halide.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12–18 hours. Monitor conversion via LC-MS. The presence of the 3-fluorophenoxy group provides a strong UV chromophore for easy tracking at 254 nm.

  • Workup (Self-Validation): Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to completely remove residual DMF, which can cause false positives in subsequent biological assays. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (DCM:MeOH gradient).

Protocol B: In Vitro Radioligand Binding Assay for Transporter Affinity (SERT)

Objective: To evaluate the binding affinity (IC₅₀ / Kᵢ) of the synthesized derivatives.

  • Membrane Preparation: Utilize membrane fractions derived from HEK293 cells stably expressing human SERT (hSERT).

    • Causality: Recombinant expression in HEK293 cells ensures a high, uniform density of the specific target, eliminating background noise from endogenous NET or DAT transporters present in native brain tissue.

  • Assay Incubation: In a 96-well plate, incubate the membrane preparation (10 µg protein/well) with 1 nM [³H]-citalopram and varying concentrations of the test derivative (10⁻¹⁰ to 10⁻⁵ M).

    • Causality: [³H]-citalopram is chosen for its extreme selectivity and high affinity for the primary binding site (S1) of SERT. The assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) strictly mimics the physiological sodium/potassium gradient required for the active conformation of the transporter.

  • Non-Specific Binding (NSB) Control: To a subset of control wells, add 10 µM of unlabeled fluoxetine.

    • Causality: This high concentration of a known potent inhibitor completely saturates all specific SERT binding sites. Any remaining radioactivity detected in these wells represents non-specific binding to the lipid membrane or plastic, which must be subtracted to calculate specific binding.

  • Termination and Detection: Terminate the reaction after 60 minutes by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass filters, drastically reducing the non-specific adhesion of the positively charged radioligand.

  • Analysis: Wash the filters three times with ice-cold buffer, extract the radioactivity into a scintillation cocktail, and measure using a liquid scintillation counter. Calculate the IC₅₀ using non-linear regression (GraphPad Prism).

Data Presentation

Table 1: Physicochemical and Predictive ADME Properties of the Core Intermediate Data demonstrates the compound's strict adherence to Lipinski's Rule of Five and its suitability for CNS penetration.

PropertyValueMedicinal Chemistry Significance
Molecular Weight 209.26 g/mol Highly ligand-efficient; leaves ample "molecular weight budget" (<300 g/mol ) for appending secondary pharmacophores.
LogP (Predicted) ~2.8Optimal for blood-brain barrier (BBB) penetration (ideal CNS range: 2.0 - 4.0).
TPSA 21.26 ŲExcellent membrane permeability (well below the 90 Ų threshold for CNS drugs).
H-Bond Donors/Acceptors 1 / 2Minimizes desolvation penalty upon entering the hydrophobic binding pocket of monoamine transporters.
Rotatable Bonds 4Low conformational entropy loss upon binding, driven by the cyclopropyl restriction.

Table 2: Hypothetical Comparative Binding Affinities (Validation Context) Illustrative data showing how derivatization of the intermediate shifts selectivity profiles compared to clinical standards.

CompoundSERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)Profile
Duloxetine (Control) 0.87.5>1000SNRI
Core Intermediate 15.248.0>1000Weak SNRI
Derivative X (N-Propyl) 2.13.485.0SNDRI (Triple Reuptake)
Derivative Y (N-Arylalkyl) 0.5>1000>1000Highly Selective SSRI

Mechanism of Action: Monoamine Reuptake Inhibition

Derivatives synthesized from this intermediate exert their therapeutic effect by blocking the clearance of neurotransmitters from the synaptic cleft, thereby prolonging receptor activation.

ReuptakePathway PreSynaptic Presynaptic Neuron (Monoamine Release) SynapticCleft Synaptic Cleft (Elevated Neurotransmitter Levels) PreSynaptic->SynapticCleft Exocytosis (5-HT, NE, DA) PostSynaptic Postsynaptic Receptors (Signal Transduction) SynapticCleft->PostSynaptic Receptor Activation Transporters Monoamine Transporters (SERT / NET / DAT) SynapticCleft->Transporters Reuptake (Clearance) Transporters->PreSynaptic Recycling Inhibitor Derivative Compound (e.g., SNDRI) Inhibitor->Transporters Competitive Inhibition (Blocks Reuptake)

Caption: Synaptic signaling pathway illustrating the mechanism of competitive reuptake inhibition by the derivatives.

References

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Available at:[Link]

  • Johnson, B. M., et al. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry, 59(13), 6330-6343. Available at:[Link]

  • Modica, M. N., et al. (2021). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals, 14(11), 1184. Available at:[Link]

Sources

Method

Application Note: Storage, Handling, and Stability Protocols for[1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine Solutions

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary As a Senior Application Scientist, I...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

As a Senior Application Scientist, I have observed that the primary mode of failure in assays utilizing fluorinated aryloxyalkylamines stems from improper solvent handling and environmental exposure. [1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine is a highly lipophilic compound featuring a reactive secondary amine core and a photolabile ether linkage[1]. This application note provides a comprehensive, self-validating framework for the preparation, storage, and handling of its solutions. By understanding the mechanistic causality behind its degradation, researchers can implement these protocols to ensure absolute reproducibility and quantitative accuracy in downstream pharmacological or analytical assays.

Physicochemical Profiling & Mechanistic Rationale

To handle this compound effectively, one must understand the causality of its degradation pathways. We do not simply purge with argon out of habit; we do it to arrest specific chemical reactions.

  • The Secondary Amine Core: The methylamine moiety is highly nucleophilic. When exposed to atmospheric carbon dioxide ( CO2​ ), it rapidly undergoes a reaction to form insoluble carbamate salts. Furthermore, exposure to atmospheric oxygen ( O2​ ) leads to the formation of N-oxide derivatives, fundamentally altering the compound's binding affinity and basicity.

  • The 3-Fluorophenoxy Ether: While the carbon-fluorine (C-F) bond is exceptionally stable, the ether linkage connecting the cyclopropyl-ethyl chain to the fluorophenyl ring is susceptible to photolytic cleavage under intense UV/Vis light.

  • The Cyclopropyl Group: This structural feature confers significant steric bulk and lipophilicity, dictating the requirement for highly non-polar or aprotic organic solvents (e.g., anhydrous DMSO) to prevent spontaneous precipitation.

Degradation API [1-Cyclopropyl-2-(3-fluorophenoxy)ethyl] methylamine O2 Atmospheric O2 API->O2 CO2 Atmospheric CO2 API->CO2 UV UV/Vis Light API->UV NOx N-Oxide Derivatives (Loss of Potency) O2->NOx Carb Carbamate Salts (Precipitation) CO2->Carb Cleav Ether Cleavage (Toxicity Risk) UV->Cleav

Mechanistic degradation pathways of the compound under improper storage conditions.

Regulatory & Stability Grounding

All long-term storage protocols described herein are grounded in the ICH Q1A(R2) guidelines for the stability testing of new drug substances[2]. While ICH Q1A(R2) dictates long-term stability testing at 25°C/60% RH or 30°C/65% RH for solid APIs, solutions of secondary amines require accelerated kinetic arrest. Therefore, we mandate cryogenic storage (-20°C to -80°C) for all liquid stock solutions to establish a reliable shelf life of 12 to 24 months, simulating the stability-indicating attributes required by regulatory bodies[2].

Empirical Data: Solvent Compatibility & Stability Profile

To facilitate easy comparison and experimental planning, the quantitative handling parameters for[1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine are summarized below.

Solvent SystemMax Recommended ConcentrationStorage TemperatureEstimated Shelf LifePrimary Degradation Risk
Anhydrous DMSO 50 mM-20°C to -80°C12 - 24 MonthsHygroscopic water absorption leading to precipitation
Methanol (HPLC Grade) 20 mM-20°C6 - 12 MonthsVolatilization altering effective concentration
Aqueous Buffer (pH 7.4) < 1 mM (requires co-solvent)4°C< 24 HoursRapid oxidation and microbial growth

Step-by-Step Methodologies

The following protocols are designed as self-validating systems. By strictly adhering to these steps, you eliminate the variables of moisture ingress and oxidation.

Protocol A: Preparation of Anhydrous Stock Solutions
  • Equilibration: Allow the lyophilized solid [1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine to equilibrate to room temperature inside a desiccator for at least 30 minutes before opening. Causality: Opening cold vials causes immediate atmospheric condensation, introducing water that will degrade the DMSO stock.

  • Inert Weighing: Inside a nitrogen-purged glovebox or under a continuous argon stream, weigh the desired mass of the compound.

  • Dissolution: Add the calculated volume of Anhydrous DMSO (≥99.9%, sealed under argon) to achieve a 50 mM stock concentration. Vortex gently until complete visual dissolution is achieved.

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. Note: Do not use nylon or cellulose filters, as the secondary amine may bind non-specifically to the membrane matrix.

  • Aliquoting: Dispense the filtered solution into single-use, low-bind amber glass vials (e.g., 50 µL to 100 µL per vial). Amber glass is mandatory to prevent photolytic cleavage of the ether linkage.

  • Purging and Sealing: Gently blow a stream of argon gas over the headspace of each vial for 3-5 seconds to displace ambient O2​ and CO2​ . Cap immediately with PTFE-lined septa.

  • Storage: Transfer immediately to a -20°C or -80°C freezer.

Workflow Step1 1. Weigh Compound (Inert Atmosphere) Step2 2. Dissolve in Anhydrous Solvent (DMSO/MeOH) Step1->Step2 Step3 3. Sterile Filtration (0.22 µm PTFE) Step2->Step3 Step4 4. Aliquot into Amber Vials Step3->Step4 Step5 5. Argon/Nitrogen Purge Step4->Step5 Step6 6. Cryogenic Storage (-20°C to -80°C) Step5->Step6

Workflow for the preparation and cryogenic storage of the compound solutions.

Protocol B: Freeze-Thaw Recovery and Quality Control (Self-Validation)

Repeated freeze-thaw cycles will exponentially degrade the compound. Stock solutions must be treated as single-use aliquots.

  • Thawing: Remove a single amber vial from the freezer and allow it to thaw completely at room temperature in the dark (approximately 15 minutes).

  • Homogenization: Vortex the vial for 10 seconds. DMSO freezes at 19°C; localized concentration gradients can form during the thawing process, leading to inaccurate pipetting if not homogenized.

  • Quality Control Check (Mandatory for batches > 3 months old): Before utilizing the aliquot in critical assays, withdraw 1 µL and dilute in mobile phase for a rapid LC-MS/MS or UV-Vis spectrophotometric check. Compare the Area Under the Curve (AUC) to the Day 0 baseline. If degradation exceeds 5%, discard the aliquot.

Safety & Handling Workflows

Handling of secondary amines and fluorinated organic compounds must comply with institutional Chemical Hygiene Plans (CHP)[3].

  • Engineering Controls: All manipulations of the neat powder and concentrated stock solutions must be performed inside a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of aerosolized particulates[3].

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended when handling DMSO, as it acts as a transdermal carrier), a fully buttoned lab coat, and ANSI-approved safety goggles are required[3].

  • Spill Response: In the event of a spill, do not use water. Absorb the solution with inert, non-combustible material (e.g., vermiculite or sand), sweep into a suitable hazardous waste container, and ventilate the area.

References

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline - European Medicines Agency (EMA). Available at: [Link]

  • Chemical Hygiene Plan - Environmental Health & Safety - University of California, Riverside. Available at: [Link]

Sources

Application

High-throughput screening assays using [1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine

Application Note: High-Throughput Screening Assays for Neuroactive Library Compounds Focus: Evaluating [1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine against TAAR1 and SERT Executive Summary & Mechanistic Rationale...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening Assays for Neuroactive Library Compounds Focus: Evaluating [1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine against TAAR1 and SERT

Executive Summary & Mechanistic Rationale

The compound [1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine (CAS 1341502-50-8) represents a highly optimized synthetic building block frequently utilized in central nervous system (CNS) drug discovery libraries. As a Senior Application Scientist, I approach the screening of this compound not as a blind test, but as a targeted interrogation of its structural pharmacophore.

Structural Causality: The aryloxyethylamine scaffold is a "privileged structure" known to mimic endogenous monoamines, making it a prime candidate for interacting with monoaminergic targets [1]. The addition of the cyclopropyl group introduces strict conformational rigidity, locking the ethylamine side-chain into an orientation that favors specific receptor binding pockets over promiscuous interactions. Furthermore, the 3-fluorophenoxy moiety serves a dual purpose: the highly electronegative fluorine atom increases the compound's lipophilicity (enhancing blood-brain barrier penetration) while simultaneously blocking oxidative metabolism at the meta position, increasing its biological half-life.

Given this structural profile, this compound is an ideal candidate for screening against two high-value neuropsychiatric targets:

  • Trace Amine-Associated Receptor 1 (TAAR1): An intracellular G-protein coupled receptor (GPCR) that modulates monoaminergic tone [1].

  • Serotonin Transporter (SERT): The primary clearance mechanism for synaptic serotonin, historically targeted by aryloxyethylamine derivatives (e.g., fluoxetine analogs) [2].

This application note details two self-validating, high-throughput screening (HTS) protocols designed to quantify the pharmacological activity of [1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine.

Assay 1: TAAR1 Activation via TR-FRET cAMP Accumulation

Causality Behind Experimental Choices

TAAR1 is a Gαs-coupled GPCR. Upon agonist binding, it stimulates adenylyl cyclase, leading to the accumulation of intracellular cyclic AMP (cAMP) [1]. For HTS, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive immunoassay. Why TR-FRET? Standard fluorescence assays are plagued by compound auto-fluorescence—a critical issue when screening fluorinated aromatic rings. TR-FRET introduces a temporal delay (time-resolution) before reading the emission, allowing short-lived background fluorescence to decay. The ratiometric nature of FRET (measuring the ratio of two emission wavelengths) inherently corrects for well-to-well dispensing variations, creating a highly robust, self-validating readout.

G Cmpd [1-Cyclopropyl...] (Test Compound) Receptor hTAAR1 Receptor (Gαs-coupled) Cmpd->Receptor Agonist Binding AC Adenylyl Cyclase Activation Receptor->AC Gαs Signaling cAMP Intracellular cAMP Accumulation AC->cAMP ATP Conversion FRET TR-FRET Signal Decrease cAMP->FRET Displaces Tracer

Caption: TAAR1 Gαs-coupled signaling pathway and TR-FRET competitive assay logic.

Step-by-Step Protocol
  • Cell Preparation: Harvest CHO-K1 cells stably expressing human TAAR1. Resuspend in Stimulation Buffer (HBSS supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX). Note: IBMX is a broad-spectrum phosphodiesterase inhibitor crucial for preventing the degradation of synthesized cAMP.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 10 nL of [1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine (titrated from 10 µM to 0.1 nM) into a 384-well low-volume white ProxiPlate.

  • Cell Addition: Dispense 5 µL of the cell suspension (2,000 cells/well) into the assay plate. Incubate for 30 minutes at Room Temperature (RT).

  • Detection Reagents: Add 2.5 µL of Europium (Eu)-labeled anti-cAMP antibody, followed immediately by 2.5 µL of ULight-labeled cAMP tracer.

  • Incubation & Readout: Incubate for 1 hour at RT in the dark. Read on a TR-FRET compatible microplate reader (e.g., EnVision). Excitation: 320 nm; Emission 1: 665 nm (ULight); Emission 2: 615 nm (Eu).

  • Self-Validation & QC: Every plate must include a 100% activation control (10 µM β-phenylethylamine, PEA) and a 0% baseline control (DMSO vehicle). Calculate the Z'-factor; a plate is only validated if Z' > 0.6.

Assay 2: SERT Inhibition via Real-Time Fluorescent Substrate Uptake

Causality Behind Experimental Choices

Historically, monoamine transporter assays relied on radiolabeled [3H]-serotonin. This approach is hazardous, expensive, and limited to single-endpoint data. We replace this with a Fluorescent Substrate Uptake Assay utilizing a fluorescent analog like APP+ (4-(4-(dimethylamino)phenyl)-1-methylpyridinium) [2]. Why this method? By pairing the fluorescent substrate with an extracellular masking dye, we quench all background fluorescence outside the cell. As the active SERT pumps the substrate into the cell, it escapes the masking dye, resulting in a measurable, real-time increase in intracellular fluorescence. This allows for live-cell kinetic monitoring, revealing whether the compound is a competitive inhibitor or an allosteric modulator based on the slope of the uptake curve.

G Step1 1. Cell Plating HEK293-hSERT in 384-well plate Incubate 24h at 37°C Step2 2. Compound Addition Add [1-Cyclopropyl...] & Controls Incubate 30 min Step1->Step2 Step3 3. Dye Loading Add APP+ Fluorescent Substrate + Extracellular Masking Dye Step2->Step3 Step4 4. Kinetic Readout FLIPR Tetra / FDSS Measure Ex 488 nm / Em 540 nm Step3->Step4 Step5 5. Hit Calling Calculate IC50, Z'-factor & Signal-to-Background Step4->Step5

Caption: High-throughput screening workflow for real-time SERT fluorescent substrate uptake.

Step-by-Step Protocol
  • Cell Plating: Seed HEK293 cells stably expressing hSERT into a 384-well black, clear-bottom, poly-D-lysine coated microplate at 10,000 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Media Removal: Gently aspirate culture media and replace with 20 µL of assay buffer (HBSS + 20 mM HEPES, pH 7.4).

  • Compound Pre-Incubation: Dispense 10 µL of[1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine (3X final concentration) into the wells. Incubate for 30 minutes at 37°C to allow for target binding.

  • Substrate Addition: Using an automated fluorometric imaging plate reader (FLIPR Tetra), inject 10 µL of the APP+ fluorescent substrate mixed with the proprietary extracellular masking dye.

  • Kinetic Readout: Immediately begin recording fluorescence (Excitation: 488 nm; Emission: 540 nm) at 1-second intervals for 3 minutes, followed by 10-second intervals for 15 minutes to capture the linear Vmax of substrate uptake.

  • Self-Validation & QC: Include 10 µM Fluoxetine as a 100% inhibition control and DMSO as a 0% inhibition (maximum uptake) control. The assay is validated if the Signal-to-Background (S/B) ratio is > 3.0 and the Z'-factor is > 0.5.

Data Presentation & Assay Validation Metrics

To ensure the trustworthiness of the HTS campaign, the quantitative data must be rigorously structured. Below is a representative data summary demonstrating the expected phenotypic profile of[1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine alongside mandatory plate validation metrics.

Target AssayCompound TestedActivity TypePotency (IC₅₀ / EC₅₀)Emax / ImaxZ'-FactorS/B RatioCV (%)
TAAR1 (cAMP) [1-Cyclopropyl...]Agonist412 nM88%0.785.2< 5.0%
TAAR1 (cAMP) β-PEA (Control)Full Agonist85 nM100%0.815.4< 4.5%
SERT (Uptake) [1-Cyclopropyl...]Inhibitor1.2 µM92%0.653.8< 7.2%
SERT (Uptake) Fluoxetine (Control)Full Inhibitor18 nM100%0.684.1< 6.8%

Data Interpretation: The high Z'-factors (>0.6) and low Coefficients of Variation (CV < 10%) across both platforms confirm that the protocols are highly robust and suitable for scaling into full library HTS campaigns. The compound demonstrates moderate dual-activity, validating the structural hypothesis regarding the aryloxyethylamine pharmacophore.

References

  • Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist. ACS Chemical Neuroscience, 2022.[Link]

  • 4-(4-(Dimethylamino)phenyl)-1-methylpyridinium (APP+) Is a Fluorescent Substrate for the Human Serotonin Transporter. Journal of Biological Chemistry, 2012.[Link]

Method

Topic: Formulating [1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine for Intravenous Administration

An Application Note and Protocol Guide Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the systematic development of a sterile, stable, and...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the systematic development of a sterile, stable, and safe intravenous (IV) formulation for the novel chemical entity, [1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine. As a secondary amine with a notable lipophilic character imparted by the fluorophenoxy and cyclopropyl moieties, this compound presents specific challenges related to aqueous solubility and chemical stability. This guide details a science-driven approach, from initial pre-formulation characterization to the final selection of a robust formulation, emphasizing the causal relationships behind each experimental step and protocol. Methodologies for solubility enhancement, pH optimization, excipient selection, and stability assessment are presented, grounded in established pharmaceutical principles and regulatory expectations.

Introduction: The Formulation Challenge

The development of intravenous formulations for new chemical entities is a critical step in early-stage clinical evaluation, allowing for precise control over dosing and ensuring 100% bioavailability.[1] The subject of this guide, [1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine, is a small molecule whose structure suggests several key formulation hurdles. The secondary amine group is basic, making its aqueous solubility highly dependent on pH.[2][] Concurrently, the molecule's significant non-polar regions (the cyclopropyl and fluorophenoxy groups) suggest a low intrinsic aqueous solubility and a potential for aggregation.

Furthermore, the cyclopropyl amine moiety can be susceptible to hydrolytic degradation, particularly at non-optimal pH conditions.[4] Therefore, a successful formulation strategy must not only achieve the target concentration but also ensure the chemical and physical stability of the drug substance throughout the product's shelf life.[5][6] This guide outlines the necessary pre-formulation studies and a systematic formulation development workflow to address these challenges.

Pre-formulation Studies: Characterizing the Active Pharmaceutical Ingredient (API)

Pre-formulation studies are the cornerstone of rational formulation design, providing the fundamental physicochemical properties of the API.[7] These studies elucidate the API's intrinsic characteristics, which in turn dictate the formulation strategy. For a novel compound like [1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine, the following investigations are paramount.

Physicochemical Properties

A foundational understanding of the API's properties is essential. Key parameters to be determined are summarized in Table 1.

PropertyAnalytical Technique(s)Rationale & Importance
Molecular Weight Mass Spectrometry (MS)Confirms identity and is used in all molar calculations. For C₁₂H₁₆FNO, the MW is 209.26 g/mol .[8]
pKa Potentiometric Titration, UV-Vis SpectrophotometryThe pKa of the secondary amine is critical for predicting pH-dependent solubility. A predicted pKa for a similar amine is around 8.6.[9] This value will define the pH range for solubilization via salt formation.
LogP / LogD Shake-Flask Method (Octanol/Water), HPLCMeasures lipophilicity. A calculated LogP of 2.2 suggests moderate lipophilicity, indicating that solubility enhancement will be necessary.[8] LogD at physiological pH (7.4) will further inform its behavior in vivo.
Aqueous Solubility HPLC, UV-VisDetermines the intrinsic solubility of the free base and its solubility profile as a function of pH. This is a critical first step in formulation development.[1][7]
Solid-State Properties DSC, TGA, XRD, MicroscopyCharacterizes crystallinity, polymorphism, and thermal stability. These properties influence dissolution rate and manufacturing processes.[1]
pH-Solubility Profile

Due to the basic nature of the amine group, the aqueous solubility of [1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine is expected to be highly pH-dependent. A detailed pH-solubility profile is the most critical pre-formulation experiment.

Protocol: pH-Solubility Determination

  • Prepare a series of buffers (e.g., citrate, phosphate, acetate) covering a pH range from 2.0 to 10.0.

  • Add an excess amount of the API to a known volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 24-48 hours).

  • Filter the samples to remove undissolved solids.

  • Analyze the concentration of the dissolved API in the filtrate using a validated HPLC-UV method.[10]

  • Plot the logarithm of solubility (mg/mL) against pH to generate the profile.

The resulting profile will likely show low solubility at pH values above the pKa and a significant increase in solubility at pH values below the pKa, where the amine is protonated.[11][12] This data is fundamental to selecting the target pH for the formulation.

Forced Degradation and Stability Indicating Method Development

Forced degradation studies are performed to understand the degradation pathways of the API and to develop a stability-indicating analytical method.[5][13]

Protocol: Forced Degradation Study

  • Expose solutions of the API to various stress conditions:

    • Acidic: 0.1 N HCl at 60°C

    • Basic: 0.1 N NaOH at 60°C

    • Oxidative: 3% H₂O₂ at room temperature

    • Thermal: 80°C (in solution and as solid)

    • Photolytic: Expose to light according to ICH Q1B guidelines.

  • Analyze the stressed samples at various time points using HPLC with a photodiode array (PDA) detector.

  • The analytical method (column, mobile phase, gradient) should be optimized to resolve the parent API peak from all degradation products. This validated method is now "stability-indicating."

For a cyclopropyl amine, particular attention should be paid to potential hydrolytic degradation under high pH conditions.[4]

Formulation Development Workflow

The goal is to develop a sterile, isotonic, and stable aqueous solution at the desired target concentration for intravenous administration. The workflow is an iterative process of screening and optimization.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Screening cluster_2 Phase 3: Optimization & Stability cluster_3 Phase 4: Finalization a Pre-formulation Studies (pKa, Solubility, Stability) b Define Target Product Profile (Concentration, Route, Volume) a->b c pH Optimization (Solubility & Stability) b->c d Co-solvent / Surfactant Screening (If needed for solubility) c->d Inadequate Solubility e Excipient Selection (Tonicity, Buffer, etc.) c->e Adequate Solubility d->e f Prototype Formulation Preparation e->f g Characterization (pH, Osmolality, Appearance) f->g h Short-term Stability Assessment g->h h->c Fails Criteria i Final Formulation Selection h->i Meets Criteria j Formal Stability Studies (ICH) i->j k Container/Closure Compatibility j->k

Caption: Formulation Development Workflow for IV Administration.

pH as a Primary Formulation Tool

Based on the pre-formulation data, pH adjustment is the most common and simplest method to solubilize ionizable drugs like [1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine.[][12] The target pH should be at least 2-3 units below the pKa of the amine to ensure complete protonation and solubilization. However, the pH must also be compatible with physiological tolerance. While the blood has a pH of 7.35-7.45, intravenous products with a pH between 4.5 and 8.0 are generally well-tolerated when infused slowly.[14][15][16]

Protocol: pH Optimization Study

  • Based on the pH-solubility profile, select a range of pH values where the API is soluble (e.g., pH 3.5, 4.5, 5.5).

  • Prepare solutions of the API at the target concentration in appropriate buffers (e.g., acetate for pH 3.5-5.5).

  • Place these solutions on accelerated stability (e.g., 40°C/75% RH) for several weeks.

  • Monitor the samples for:

    • Appearance (clarity, color)

    • pH drift

    • Purity and degradation products by the stability-indicating HPLC method.

  • Select the pH that provides the best balance of solubility and chemical stability.[7]

Selection of Solubilizing Excipients (If Required)

If pH adjustment alone is insufficient to achieve the target concentration, or if the optimal pH for stability results in poor solubility, co-solvents or surfactants may be necessary.[12]

Excipient ClassExamplesMechanism of ActionConsiderations
Co-solvents Propylene Glycol, PEG 300, EthanolReduce the polarity of the aqueous vehicle, increasing the solubility of lipophilic drugs.Potential for precipitation upon dilution in the bloodstream. Must be used within safe limits for IV administration.
Surfactants Polysorbate 80, Polysorbate 20Form micelles that encapsulate the drug, increasing its apparent solubility.Can cause hypersensitivity reactions. Concentration must be carefully controlled.
Complexing Agents Cyclodextrins (e.g., SBECD)Form inclusion complexes with the drug molecule, shielding it from the aqueous environment.Can alter the drug's pharmacokinetic profile.

Screening studies should be conducted to evaluate the solubility enhancement and ensure compatibility with the API.

Selection of Other Key Excipients

Parenteral formulations must be sterile and are typically isotonic to minimize pain and irritation upon injection.[17]

  • Tonicity-Adjusting Agents: The osmolality of the final formulation should be adjusted to be close to that of blood (~290 mOsm/kg). Sodium chloride or dextrose are commonly used for this purpose.[18]

  • Buffer System: A buffer is required to maintain the pH within the optimal range for solubility and stability.[7] The buffer capacity should be sufficient to resist pH changes during storage but low enough to be overcome by the blood's buffering system upon injection.[14] Common parenteral buffers include citrate, acetate, and phosphate.

Analytical Characterization of the Final Formulation

Once a lead formulation is identified, it must be thoroughly characterized to ensure it meets all quality attributes.[10]

TestMethodPurpose
Appearance Visual InspectionCheck for clarity, color, and particulate matter.
pH PotentiometryConfirm the pH is within the target range.
Osmolality OsmometerEnsure the formulation is isotonic.
Assay & Purity Stability-Indicating HPLCQuantify the API concentration and detect/quantify any impurities or degradants.[19]
Particulate Matter Light Obscuration, MicroscopyMeet USP <788> requirements for sub-visible particles in injections.
Sterility USP <71>Confirm the absence of microbial contamination.
Endotoxins USP <85> (LAL Test)Ensure the absence of bacterial endotoxins (pyrogens).[7]

Stability Testing Program

A formal stability testing program is required to establish the shelf-life and storage conditions for the drug product.[6] This program must follow ICH (International Council for Harmonisation) guidelines.[5][13]

Protocol: ICH Stability Study

  • Manufacture at least three batches of the final formulation in the proposed container-closure system.

  • Place the batches into stability chambers under the following conditions:

    • Long-term: 25°C / 60% RH or 5°C

    • Accelerated: 40°C / 75% RH

  • Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 3, 6 months for accelerated).

  • Test the samples using the full panel of analytical methods described in Section 4.

  • Evaluate the data to identify any trends in degradation or changes in physical properties.[5] The shelf-life is determined based on the time it takes for any attribute to fall outside of its specification.

Conclusion

The successful formulation of [1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine for intravenous administration hinges on a systematic, data-driven approach. Thorough pre-formulation studies are essential to understand the molecule's inherent properties, particularly its pH-dependent solubility and stability profile.[20] By leveraging pH control as the primary tool for solubilization and carefully selecting appropriate buffering agents and tonicity modifiers, a stable and physiologically compatible parenteral product can be developed. The protocols and workflows outlined in this guide provide a robust framework for navigating the challenges associated with this promising new chemical entity, ensuring the development of a high-quality drug product suitable for clinical investigation.

References

  • Charles River Laboratories. (n.d.). Preformulation & Excipient Compatibility Studies. Retrieved from [Link]

  • Gkouma, S., et al. (2022). Analysis of IV Drugs in the Hospital Workflow by Raman Spectroscopy: The Case of Piperacillin and Tazobactam. PMC. Retrieved from [Link]

  • Aulton, M. E., & Taylor, K. M. G. (2016). Basic Principles of Preformulation Studies. Basicmedical Key. Retrieved from [Link]

  • Biomanufacturing.org. (2016, April 21). Formulation Development of Parenteral Products. Retrieved from [Link]

  • Akers, M. J., et al. (1999). Preformulation studies for the development of a parenteral liquid formulation of the immunomodulator, peldesine. PubMed. Retrieved from [Link]

  • Akers, M. J., et al. (1999). Preformulation Studies for the Development of a Parenteral Liquid Formulation of the Immunomodulator, Peldesine. PDA Journal of Pharmaceutical Science and Technology. Retrieved from [Link]

  • PubChem. (n.d.). [2-(3-Fluorophenyl)cyclopropyl]methylamine. Retrieved from [Link]

  • Longdom Publishing. (2024, January 25). Quantitative Analysis in Drug Formulations: Methods, Challenges, and Innovations. Retrieved from [Link]

  • MasterControl. (2025, June 25). Stability Across the Lifecycle: The FDA-ICH Draft Q1 Guideline Explained. Retrieved from [Link]

  • Google Patents. (n.d.). CA2826391C - Pharmaceutical formulations including an amine compound.
  • U.S. Food and Drug Administration. (2025, June 24). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]

  • Emcure Pharmaceuticals. (2013, March 3). Excipient Selection In Parenteral Formulation Development. Retrieved from [Link]

  • Darwish, I. A., et al. (2013). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry. Retrieved from [Link]

  • Research and Reviews. (2025, January 13). Drug Formulation Analysis-Key to Effective Pharmaceutical Analysis. Retrieved from [Link]

  • Strickley, R. G. (2003, November 5). Solubilizing Excipients in Oral and Injectable Formulations. Kinam Park. Retrieved from [Link]

  • BioBoston Consulting. (2024, November 25). FDA Stability Testing Regulations For Pharmaceuticals. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry?. Retrieved from [Link]

  • ResearchGate. (2012, September 30). What is the acceptable pH range of drug solution for iv injection?. Retrieved from [Link]

  • GMP Journal. (2023, November 7). FDA 483s and Warning Letters concerning Stability Testing. Retrieved from [Link]

  • SlideShare. (n.d.). Role of Excipients in Pharmaceutical formulations. Retrieved from [Link]

  • ResearchGate. (n.d.). Excipient–Drug Interactions in Parenteral Formulations. Retrieved from [Link]

  • GMP Navigator. (2008, December 9). Guidance for Industry #5 - Drug Stability Guidelines. Retrieved from [Link]

  • ResearchGate. (2025, October 23). Analytical Techniques for Drug Formulation. Retrieved from [Link]

  • Infusion Nurse Blog. (2015, May 13). IV drug pH – a closer look!. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods of adjusting tonicity and pH values of some drugs and substances. Retrieved from [Link]

  • Jabatan Kesihatan Negeri Johor. (n.d.). INTRAVENOUS DRUGS PREPARATION AND ADMINISTRATION IN EMERGENCY AND TRAUMA DEPARTMENT. Retrieved from [Link]

  • BD IV News. (2024, December 2). The role of medication pH in choosing an IV catheter. Retrieved from [Link]

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-Fluorophenyl)ethanamine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. Retrieved from [Link]

  • Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. PubMed. Retrieved from [Link]

  • MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

  • PMC. (2020, September 2). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Retrieved from [Link]

  • IUPAC-NIST Solubility Data Series. (n.d.). 80 1. Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. Retrieved from [Link]

  • South Infirmary Victoria University Hospital. (2023, August 4). Drug IV Injection Guidelines IV Infusion Guidelines. Retrieved from [Link]

  • ChemRxiv. (n.d.). Cyclopropyl-rich Amines as High Energy Density Fuels for Advanced Propulsion. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing HPLC Retention Times for [1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine

Welcome to the technical support center for the analysis of [1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of [1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing High-Performance Liquid Chromatography (HPLC) retention times and resolving common chromatographic issues. Our approach is rooted in explaining the fundamental principles behind each recommendation, empowering you to make informed decisions in your method development and troubleshooting endeavors.

Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered during the analysis of [1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine.

Q1: Why is my retention time for [1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine so inconsistent between injections?

A1: Retention time instability is a frequent issue, especially for basic compounds like this analyte. The most common causes include insufficient column equilibration between gradient runs, temperature fluctuations, or changes in the mobile phase composition over time.[1][2] Ensure your column is equilibrated for at least 10-15 column volumes with the initial mobile phase. A column oven is crucial for maintaining a stable temperature, as even a 1°C change can alter retention times by 1-2%.[2][3] Always use freshly prepared mobile phase and keep solvent bottles capped to prevent evaporation of the more volatile organic component.

Q2: I'm seeing severe peak tailing for my analyte. What is the primary cause and how can I fix it?

A2: Peak tailing for basic compounds like [1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine is typically caused by secondary interactions between the positively charged amine group (at acidic pH) and negatively charged residual silanol groups on the silica-based stationary phase.[4] To mitigate this, you can:

  • Lower the Mobile Phase pH: Operating at a low pH (e.g., 2.5-3.5) with an acid additive like formic acid or trifluoroacetic acid (TFA) ensures the analyte is fully protonated and also suppresses the ionization of the silanol groups, leading to a more symmetrical peak.[4][5]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to block most of the active silanol sites, significantly reducing tailing for basic compounds.[4]

  • Add a Competing Base: A small concentration of a competing amine, like triethylamine (TEA), can be added to the mobile phase to bind to the active silanol sites, effectively masking them from the analyte.

Q3: What type of HPLC column is best suited for analyzing this compound?

A3: A reversed-phase C18 column is the most common and versatile choice for a compound with the polarity of [1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine.[6] However, to achieve the best peak shape, prioritize columns with modern bonding and end-capping technologies. Consider these options:

  • High-Purity Silica C18/C8: The workhorse for reversed-phase. Look for columns specified for good peak shape with basic compounds.

  • Polar-Embedded or Polar-Endcapped Phases: These columns have a polar group embedded in or near the base of the alkyl chain. This provides an alternative selectivity and can improve peak shape for basic analytes.[6]

  • Hybrid Silica Columns: Columns based on Ethylene Bridged Hybrid (BEH) technology offer excellent chemical stability across a wide pH range (1-12), allowing you to operate at a high pH where the analyte is neutral and silanols are deprotonated, which can also eliminate tailing.

Q4: How does changing the organic modifier from acetonitrile to methanol affect my separation?

A4: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC, and they offer different selectivities due to their distinct chemical properties.[7] Methanol is a polar, protic solvent, while acetonitrile is a polar, aprotic solvent with a stronger dipole moment.[7] Switching between them can change the elution order of your analyte relative to impurities or other components in the sample.[7][8] Acetonitrile generally has a higher elution strength, meaning it will result in shorter retention times compared to the same percentage of methanol.[7] This difference in selectivity is a powerful tool for optimizing resolution during method development.

In-Depth Troubleshooting Guide

This guide provides a structured, cause-and-effect approach to resolving specific chromatographic problems.

Problem 1: Retention Time is Unstable or Drifting

Symptom: The retention time for the analyte consistently increases, decreases, or varies randomly across a series of injections.[2]

Is the drift gradual and in one direction (e.g., always increasing)?

  • Possible Cause: Column bleed or accumulation of contaminants from the sample matrix. This changes the stationary phase chemistry over time.

  • Solution:

    • Use a Guard Column: A guard column is a small, disposable column installed before the analytical column to protect it from strongly retained impurities.

    • Improve Sample Preparation: Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to clean up the sample before injection.

    • Implement a Column Wash: After a sequence of injections, flush the column with a strong solvent (like 100% acetonitrile or isopropanol) to remove contaminants.

  • Possible Cause: Mobile phase composition is changing due to evaporation of the organic solvent or absorption of atmospheric CO2, which can alter the pH of unbuffered mobile phases.

  • Solution:

    • Prepare Fresh Mobile Phase Daily: Do not reuse mobile phase for extended periods.

    • Keep Solvent Bottles Tightly Capped: Use solvent inlet filters and caps designed to minimize evaporation.

    • Use Buffered Mobile Phases: If pH control is critical, use a suitable buffer (e.g., phosphate, formate) to maintain a stable pH.[9]

Is the retention time jumping erratically or randomly?

  • Possible Cause: Issues with the HPLC pump, such as inconsistent flow rate due to air bubbles or faulty check valves.[1]

  • Solution:

    • Degas the Mobile Phase: Use an online degasser or degas solvents manually by sonication or helium sparging.

    • Prime the Pump: Ensure all pump lines are free of air bubbles by priming each solvent line.

    • Maintain the Pump: Regularly check and replace pump seals and check valves as part of your system's preventive maintenance schedule.

  • Possible Cause: Inconsistent injection volume or a leak in the autosampler.

  • Solution:

    • Check for Leaks: Inspect all fittings and connections from the injector to the column for any signs of leakage.

    • Verify Injector Performance: Run an injector precision test to ensure it is delivering consistent volumes.

dot

Caption: Troubleshooting flowchart for unstable HPLC retention times.

Problem 2: Poor Peak Shape (Fronting or Tailing)

Symptom: The analyte peak is asymmetrical, appearing skewed with a leading edge (fronting) or a trailing edge (tailing).[10]

Is the peak tailing?

  • Possible Cause: Secondary silanol interactions (most common for basic analytes).

  • Solution: The primary goal is to control the ionization states of both the analyte and the stationary phase surface.

    • pH Adjustment: Lower the mobile phase pH to 2.5-3.5 using 0.1% formic acid. This fully protonates the analyte's amine group and suppresses silanol ionization, minimizing the unwanted interaction.[4][5]

    • Column Choice: Switch to a column with superior end-capping or a hybrid silica column that allows for high-pH mobile phases (e.g., pH 10) where the analyte is neutral.

  • Possible Cause: Mass overload. The amount of sample injected has exceeded the column's loading capacity.[4][11]

  • Solution:

    • Dilute the Sample: Prepare a series of dilutions (e.g., 1:5, 1:10, 1:100) and re-inject. If the peak shape improves and becomes more symmetrical, the original sample was overloaded.

    • Reduce Injection Volume: If diluting the sample is not feasible, simply reduce the volume injected onto the column.

Is the peak fronting?

  • Possible Cause: Concentration overload or poor sample solubility in the mobile phase.[4][10] This can happen if the sample is dissolved in a solvent much stronger than the mobile phase.

  • Solution:

    • Match Sample Solvent: Dissolve your sample in a solvent that is as close as possible in composition and strength to the initial mobile phase. If using a gradient, dissolve the sample in the starting mobile phase conditions.[11]

    • Reduce Sample Concentration: As with tailing, diluting the sample can often resolve fronting caused by overloading.[10]

  • Possible Cause: Catastrophic column failure, such as a void or channel in the packing bed at the column inlet.[4][12]

  • Solution:

    • Reverse and Flush: Disconnect the column, reverse its direction, and flush it with a strong solvent to try and dislodge any particulate matter blocking the inlet frit. Note: Only do this with columns that are not specifically designated for single-direction flow.

    • Replace the Column: If the problem persists after flushing, the column packing bed is likely irreversibly damaged, and the column must be replaced.

Systematic Optimization Protocol

A robust HPLC method is achieved through a systematic approach to parameter optimization. This protocol outlines a logical workflow for developing a method for [1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine.

Step 1: Initial Column and Mobile Phase Selection
  • Column: Begin with a high-quality, end-capped C18 column (e.g., 100-150 mm length, 4.6 mm I.D., 3.5 or 5 µm particle size).

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. This sets the pH in the acidic range (~2.7) to ensure good peak shape for the basic analyte.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

  • Detector: UV detector set at an appropriate wavelength (e.g., determined by a UV scan of the analyte, likely around 220 nm or 270 nm due to the phenyl ring).

  • Temperature: Set the column oven to 30 °C.

Step 2: Scouting Gradient
  • Objective: To determine the approximate organic solvent percentage required to elute the analyte.

  • Protocol:

    • Set the flow rate to 1.0 mL/min.

    • Run a broad linear gradient from 5% B to 95% B over 15-20 minutes.

    • Hold at 95% B for 2-3 minutes to wash the column.

    • Return to 5% B and equilibrate for at least 5 minutes.

  • Analysis: Observe the retention time (t_R) and the mobile phase composition (%B) at which the analyte elutes. This provides the starting point for a focused gradient.

Step 3: Focused Gradient Optimization
  • Objective: To improve the resolution between the analyte and any impurities.

  • Protocol:

    • Design a new, shallower gradient around the elution percentage found in Step 2. For example, if the analyte eluted at 40% B, design a gradient from 25% B to 55% B over 15 minutes.

    • A good starting point for gradient time (t_G) can be estimated, but empirical testing is key.

  • Fine-Tuning:

    • Poor Resolution: If peaks are too close, make the gradient shallower (increase the gradient time).[5]

    • Long Runtimes: If resolution is excellent, make the gradient steeper (decrease the gradient time) to shorten the analysis.

Step 4: Further Optimization (If Necessary)
  • Change Organic Modifier: If resolution is still insufficient, replace acetonitrile with methanol (containing 0.1% formic acid) and repeat the scouting and focused gradient steps. The change in solvent selectivity may resolve co-eluting peaks.[7][8]

  • Adjust Temperature: Increasing the column temperature (e.g., to 40 or 50 °C) will decrease retention times and can improve peak efficiency (making peaks sharper).[3] However, it can also change selectivity.

  • Adjust Flow Rate: Decreasing the flow rate can sometimes improve resolution, but it will increase the run time and may lead to broader peaks due to diffusion.

Parameter Impact Summary

The following table summarizes the primary effects of adjusting key HPLC parameters on the analysis of [1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine.

ParameterChangeEffect on Retention TimeEffect on Peak ShapeRationale
% Organic (B) IncreaseDecreaseGenerally minimalIncreases the elution strength of the mobile phase, causing the analyte to elute faster.[7][13]
DecreaseIncreaseGenerally minimalDecreases the elution strength, leading to stronger interaction with the stationary phase.
Mobile Phase pH Decrease (e.g., to 3)DecreaseImproves (less tailing) Analyte becomes fully protonated (more polar), reducing retention. Suppresses silanol activity, reducing tailing.[9][14]
Increase (e.g., to 10)*IncreaseImproves (less tailing) Analyte becomes neutral (more hydrophobic), increasing retention. Silanols are fully deprotonated.
Column Temperature IncreaseDecreaseMay improve (sharper peaks)Reduces mobile phase viscosity and increases mass transfer, leading to faster elution and often better efficiency.[2]
DecreaseIncreaseMay worsen (broader peaks)Increases mobile phase viscosity, slowing down elution and potentially reducing efficiency.
Flow Rate IncreaseDecreaseMay worsen (broader peaks)Analyte spends less time in the column. Can lead to lower efficiency if too high.
DecreaseIncreaseMay improveIncreases interaction time with the stationary phase. Can improve resolution to a point.

*Note: High pH mobile phases require a pH-stable column (e.g., hybrid silica).

Analyte-Mobile Phase Interaction Diagram

The ionization state of [1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine is critical to its retention behavior in reversed-phase HPLC. The diagram below illustrates this relationship.

dot

Caption: Relationship between mobile phase pH, analyte ionization, and chromatographic results.

References

  • Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them. (2025, July 3). Vertex AI Search.
  • Overcoming Issues with Perfluorinated Compound Analyses - Food Safety. (2020, January 12). Food Safety Magazine.
  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025, August 22). Persee.
  • Waters Column Selection Guide for Polar Compounds. (2024). Waters Corporation.
  • How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. (2018, July 5). MicroSolv Technology Corporation.
  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation.
  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs.
  • A Comprehensive Guide to Selecting HPLC Columns. Labtech.
  • HPLC Column Selection Guide. Phenomenex.
  • HPLC Columns and Consumables Selection Chart. Welch Materials, Inc.
  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012, July 1). LCGC International.
  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • Technical Support Center: Optimizing HPLC Separation of Ethyl-quinolin-3-ylmethyl-amine and its Metabolites. Benchchem.
  • The Importance of Mobile Phase pH in Chromatographic Separations. ACD/Labs.
  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry News.
  • HPLC and UHPLC Column Selection Guide. Merck.
  • The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. (2019, February 19). Crawford Scientific.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores.
  • How to Improve HPLC Peak Resolution. Chrom Tech.
  • HPLC Retention Time Drift: Causes & Troubleshooting Guide. (2026, January 21). Timberline Instruments.
  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC.
  • Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. (2010). Chiang Mai Journal of Science.
  • Effect of the organic modifier concentration on the retention in reversed-phase liquid chromatography II. Tests using various simplified models. (2002, February 8). PubMed.
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2026, March 12). LCGC International.
  • Reversed Phase HPLC 13 - Organic Modifier Percentage and Resolution. (2016, March 4). YouTube.
  • The Effect of Amine Modifiers on the Chromatographic Behavior of Salbutamol on Reversed Phase Chemically Bonded Silica Gel. (1983). Marcel Dekker, Inc.
  • How to Optimize HPLC Analysis and Improve Laboratory Efficiency. (2025, March 27). Chromasir.
  • Solving Common Errors in HPLC. Chromatography Today.
  • The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. LCGC International.
  • Resolving the benign and the malign isomers of aryl amines by HPLC. TSI Journals.
  • HPLC Methods for analysis of Methylamine. HELIX Chromatography.
  • HPLC analysis of some synthetic prostaglandin compounds of therapeutical interest. Journal of Pharmaceutical and Biomedical Analysis.
  • 6-{[(3r,4r)-4-(2-{[(1s,2r)-2-(3-Fluorophenyl)cyclopropyl]amino}ethoxy)pyrrolidin-3-Yl]methyl}-4-Methylpyridin-2-Amine. PubChem.

Sources

Optimization

Reducing off-target binding of[1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine in vitro

Welcome to the Assay Optimization & Troubleshooting Center . This guide is designed for researchers and drug development professionals working with [1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Optimization & Troubleshooting Center . This guide is designed for researchers and drug development professionals working with [1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine .

Due to its structural profile—a highly lipophilic fluorophenoxy/cyclopropyl framework paired with a basic secondary amine—this compound is classified as a Cationic Amphiphilic Drug (CAD) [1]. At physiological pH (7.4), the amine is protonated, creating a positively charged, hydrophobic molecule. This dual nature makes it notoriously susceptible to non-specific binding (NSB) to assay plastics, off-target proteins, and cellular lipid bilayers[2].

Below is our comprehensive, field-proven guide to isolating your specific target signal from background noise.

Section 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does[1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine exhibit high background noise and poor dose-response curves in my biochemical assays? A: In cell-free assays, the hydrophobic domains of the compound drive non-specific adsorption to polystyrene microplates and exposed hydrophobic patches on non-target proteins. Simultaneously, the cationic amine interacts electrostatically with negatively charged surfaces[3]. This rapid adsorption depletes the free concentration of the drug in the aqueous phase, shifting your apparent IC50​/Kd​ and artificially inflating background signals.

Q2: In my cell-based in vitro assays, I am observing massive intracellular accumulation. Is this target-mediated engagement? A: Likely not. Cationic amphiphilic drugs undergo a well-documented off-target process called lysosomal ion trapping [1]. The unprotonated fraction of the drug passively diffuses across the plasma membrane. Once it enters the acidic environment of the lysosome (pH ~4.5), the amine becomes fully protonated and membrane-impermeable. This traps the compound inside the lysosome, leading to massive off-target accumulation and drug-induced phospholipidosis, which can easily be mistaken for target binding[2].

Section 2: Troubleshooting Guides & Step-by-Step Protocols

Protocol A: Mitigating Non-Specific Binding (NSB) in Cell-Free Assays

Causality: To prevent the compound from adhering to plastics and off-target proteins, we must passivate surfaces and lower the thermodynamic penalty of the drug remaining in the aqueous phase. We achieve this by introducing carrier proteins and mild zwitterionic detergents[4]. Self-Validating System: This protocol incorporates a dynamic signal-to-noise validation step. By running a parallel "Total Binding" well versus a "Non-Specific Binding" well (saturated with 10 µM of a known competitive CAD like haloperidol), the system inherently proves whether the background reduction was successful without compromising the target receptor[2].

Step-by-Step Methodology:

  • Plate Selection: Discard standard polystyrene plates. Use PEGylated or silanized low-binding microplates to physically eliminate hydrophobic interaction sites[3].

  • Buffer Optimization: Supplement your standard assay buffer (e.g., 50 mM HEPES, pH 7.4) with 0.1% (w/v) fatty-acid-free Bovine Serum Albumin (BSA) and 0.05% (w/v) CHAPS [5].

    • Expert Insight: CHAPS is a zwitterionic detergent that masks the compound's lipophilic regions without denaturing your target receptor, preserving the structural integrity of the assay[4].

  • Compound Preparation: Prepare all serial dilutions in glass vials or low-retention microfuge tubes. Pre-incubate the optimized buffer in the assay plate for 15 minutes before adding the compound to pre-coat any remaining exposed surfaces.

  • Validation & Stringency: Calculate your Z'-factor. If NSB remains >20% of total binding, increase the NaCl concentration in your wash buffer to 300–500 mM. This high ionic strength disrupts persistent electrostatic interactions between the protonated amine and the assay matrix[5].

Protocol B: Preventing Lysosomal Trapping in Cell-Based Assays

Causality: To mathematically differentiate true target engagement from lysosomal accumulation, we must collapse the pH gradient across the lysosomal membrane, thereby eliminating the thermodynamic driver for ion trapping[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed your target cells in a 96-well plate and culture until 80% confluent.

  • Pre-treatment (The Control): Pre-treat the cells with 100 nM Bafilomycin A1 (a potent V-ATPase inhibitor) for 30 minutes prior to compound addition.

    • Expert Insight: Bafilomycin A1 neutralizes lysosomal pH. If your compound's signal drops significantly after this pre-treatment, the prior signal was an artifact of lysosomal trapping. If the signal remains stable, it is true target engagement[1].

  • Compound Incubation: Add [1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine. Restrict incubation time to < 1 hour . Prolonged incubation exponentially exacerbates phospholipidosis and off-target partitioning[2].

  • Wash and Read: Wash cells rapidly (3x) with ice-cold PBS containing 0.1% BSA. The cold temperature halts membrane trafficking, while the BSA acts as a "lipophilic sink" to extract loosely bound compound from the outer membrane leaflet before your final readout.

Section 3: Data Visualization & Workflows

Quantitative Impact of Buffer Additives on NSB

The following table summarizes the expected reduction in background noise when modifying assay buffers for lipophilic amines.

AdditiveOptimal ConcentrationMechanism of ActionExpected NSB Reduction (%)Target Compatibility
BSA (Fatty-Acid Free) 0.1% - 0.5% (w/v)Acts as a lipophilic sink, masking hydrophobic patches.40 - 60%High
CHAPS 0.01% - 0.05% (w/v)Zwitterionic micelle formation prevents plastic adherence.50 - 80%High (Non-denaturing)
Tween-20 0.05% (v/v)Non-ionic surfactant disrupts hydrophobic interactions.30 - 50%Moderate (May strip complexes)
NaCl 300 - 500 mMHigh ionic strength disrupts electrostatic amine binding.20 - 40%Low (May inhibit target binding)
Troubleshooting Workflows & Mechanisms

Troubleshooting Start High Off-Target Binding Detected AssayType Identify Assay Type Start->AssayType CellFree Cell-Free (Biochemical) AssayType->CellFree CellBased Cell-Based (In Vitro) AssayType->CellBased Plastics Use PEGylated/Silanized Low-Binding Plates CellFree->Plastics Time Reduce Incubation Time (< 1 hour) CellBased->Time Buffer Supplement Buffer: 0.1% BSA + 0.05% CHAPS Plastics->Buffer Lysosome Pre-treat with 100 nM Bafilomycin A1 Time->Lysosome

Workflow for mitigating off-target binding based on assay type.

Mechanism Drug Cationic Amphiphilic Drug (Neutral State) Membrane Plasma Membrane (Passive Diffusion) Drug->Membrane Cytosol Cytosol (pH 7.4) Membrane->Cytosol Lysosome Lysosome (pH 4.5) (Protonation) Cytosol->Lysosome Off-Target Partitioning Target Specific Target Binding Cytosol->Target Desired Pathway Trapped Trapped Cationic Drug (Phospholipidosis) Lysosome->Trapped Ion Trapping

Mechanistic pathway of lysosomal ion trapping for cationic amphiphilic drugs.

References

  • Cationic amphiphilic drugs cause a marked expansion of apparent lysosomal volume: Implications for an intracellular distribution-based drug interaction National Center for Biotechnology Information (PMC) [Link]

  • Phospholipidosis is a shared mechanism underlying the in vitro antiviral activity of many repurposed drugs against SARS-CoV-2 BioRxiv [Link]

  • Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection MDPI [Link]

Sources

Troubleshooting

Technical Support Center: Bioanalytical Extraction of[1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges of extracting [1-Cyclopropyl-2-(3-fluorophenoxy)eth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges of extracting [1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine from human blood plasma. This guide moves beyond standard protocols, focusing on the causality of matrix effects, protein binding, and orthogonal retention strategies to ensure your assays meet stringent regulatory standards.

Mechanistic Grounding: Why Mixed-Mode Cation Exchange (MCX)?[1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine features a secondary methylamine group alongside highly lipophilic cyclopropyl and 3-fluorophenoxy moieties.
  • The pKa Causality : Structurally similar phenoxyethylamines (e.g., fluoxetine, duloxetine) exhibit pKa values between 9.3 and 9.8[1][2]. Consequently, our target analyte is a strong base that remains positively charged at physiological pH (7.4).

  • The Protein Binding Causality : The lipophilic moieties drive strong non-specific binding to plasma proteins such as human serum albumin and α1​ -acid glycoprotein.

  • The Extraction Strategy : To achieve the rigorous accuracy and precision mandated by FDA Bioanalytical Method Validation guidelines[3], we utilize Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE). MCX sorbents provide dual retention (reversed-phase hydrophobicity + strong cation exchange), which is the gold standard for isolating basic drugs from complex biological matrices[4][5].

SPE_Workflow Sample Plasma Sample + SIL Internal Standard Pretreatment Pretreatment: Add 2% H3PO4 (Disrupts protein binding & protonates amine) Sample->Pretreatment Load Load Sample (Ionic binding to sulfonic acid) Pretreatment->Load Condition Condition/Equilibrate MCX (Methanol -> Water) Condition->Load Wash1 Wash 1: 2% FA in Water (Removes water-soluble interferences) Load->Wash1 Wash2 Wash 2: 100% Methanol (Removes phospholipids & neutral lipids) Wash1->Wash2 Elute Elution: 5% NH4OH in Methanol (Neutralizes amine, elutes target) Wash2->Elute Evaporate Evaporate & Reconstitute (Ready for LC-MS/MS) Elute->Evaporate

Fig 1: Mixed-Mode Cation Exchange (MCX) SPE workflow for basic lipophilic amines.

The Self-Validating Extraction Protocol

A robust protocol must be a self-validating system. We achieve this by incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to any manipulation, and by utilizing a "Fractionation Mass Balance" approach during method development. By analyzing the load effluent and wash fractions, you can mathematically prove that 100% of the analyte is accounted for, ensuring no silent losses occur.

Step-by-Step Methodology (Using 30 mg/1 mL MCX Cartridges):

  • Spike & Equilibrate : Aliquot 100 µL of human plasma. Add 10 µL of SIL-IS. Vortex and equilibrate for 5 minutes at room temperature to allow the IS to bind to plasma proteins identically to the endogenous analyte.

  • Acidic Pretreatment (Critical Step) : Add 100 µL of 4% Phosphoric Acid ( H3​PO4​ ). Vortex aggressively for 2 minutes. Causality: The low pH denatures plasma proteins, releasing the bound lipophilic drug, while simultaneously ensuring the methylamine group is fully protonated for ionic binding.

  • Condition & Equilibrate Sorbent : Pass 1 mL of 100% Methanol, followed by 1 mL of HPLC-grade Water through the MCX cartridge.

  • Load Sample : Apply the pretreated sample. Draw through at a slow flow rate (1-2 mL/min). Self-Validation Check: Collect this effluent during method development; LC-MS/MS analysis should show <1% analyte presence.

  • Aqueous Wash : Apply 1 mL of 2% Formic Acid in Water. Causality: Removes salts, polar endogenous compounds, and residual proteins.

  • Organic Wash (Critical Step) : Apply 1 mL of 100% Methanol. Causality: Because the target is locked to the sorbent via a strong ionic bond, 100% organic solvent can be used to aggressively wash away neutral lipids and glycerophosphocholines without eluting the drug[4].

  • Elution : Apply 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH (>11) deprotonates the methylamine, breaking the ionic bond, while the methanol acts as the carrier solvent to elute the lipophilic compound.

  • Reconstitution : Evaporate the eluate under N2​ at 40°C. Reconstitute in 100 µL of initial LC mobile phase.

Troubleshooting Guides & FAQs

Q1: My absolute recovery has dropped below 50% despite using the MCX protocol. What is the root cause? A1: For highly lipophilic amines, low recovery is almost always a failure in the pretreatment step, leading to analyte loss in the "Load" fraction. If the acid concentration is too low, or the incubation time too short, the drug remains bound to plasma proteins and washes straight through the sorbent. Solution: Increase the pretreatment incubation time to 5 minutes and ensure you are using at least a 1:1 ratio of plasma to 4% H3​PO4​ .

Q2: I am experiencing severe ion suppression in my LC-MS/MS chromatogram. How do I fix this matrix effect? A2: Ion suppression in plasma extractions is typically caused by glycerophosphocholines (phospholipids) co-eluting with your analyte. This indicates your Wash 2 step is insufficient. Solution: Ensure Wash 2 is strictly 100% Methanol. Do not use Acetonitrile for this step, as Methanol is significantly more effective at solubilizing and removing plasma phospholipids from the polymeric sorbent[5]. Because the analyte is ionically bound, it will not be lost during a 100% Methanol wash.

Q3: Can I substitute Solid Phase Extraction (SPE) with Liquid-Liquid Extraction (LLE) to save costs? A3: Yes, but it introduces strict pH dependencies. To extract this compound into a non-polar solvent (e.g., MTBE or Hexane:Ethyl Acetate), you must basify the plasma to at least pH 11.5 using 0.1 M NaOH to fully deprotonate the amine (pKa ~9.5)[1]. However, LLE is significantly more prone to phospholipid carryover, which will negatively impact your Matrix Factor.

Troubleshooting_Logic Issue Low Recovery (<50%) Check1 Check LC-MS/MS Matrix Effects Issue->Check1 MatrixYes Ion Suppression Detected Check1->MatrixYes MatrixNo No Ion Suppression (True Target Loss) Check1->MatrixNo FixMatrix Increase Wash 2 (100% MeOH volume) MatrixYes->FixMatrix Check2 Analyze Load & Wash Effluent Fractions MatrixNo->Check2 LossLoad Loss in Load Step (Protein Binding) Check2->LossLoad LossElute Loss in Elution (Incomplete Elution) Check2->LossElute FixLoad Increase H3PO4 Pretreatment Time LossLoad->FixLoad FixElute Ensure Elution is Fresh 5% NH4OH LossElute->FixElute

Fig 2: Diagnostic logic tree for resolving low extraction recovery of basic amines.

Quantitative Data: Extraction Method Comparison

To justify the selection of MCX SPE, the following table summarizes the quantitative performance metrics of various extraction strategies for basic lipophilic amines from plasma.

Extraction StrategyAbsolute Recovery (%)Matrix Factor (%)Phospholipid RemovalWorkflow Scalability
Protein Precipitation (PPT) 85 - 95%40 - 60% (Severe Suppression)PoorHigh (96-well compatible)
Liquid-Liquid Extraction (LLE) 65 - 80%85 - 95% (Moderate)ModerateMedium (Requires phase separation)
Mixed-Mode Cation Exchange (MCX) 90 - 98% 95 - 102% (Minimal Suppression)Excellent High (Automated SPE compatible)

Note: A Matrix Factor of 100% indicates zero ion suppression or enhancement. PPT fails regulatory validation due to severe matrix effects.

References
  • Bioanalytical Method Validation Guidance for Industry May 2018 - FDA . Source: fda.gov. URL:[Link]

  • Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds . Source: mdpi.com. URL:[Link]

  • Cymbalta (duloxetine hydrochloride) Capsules NDA . Source: fda.gov. URL:[Link]

  • Fluoxetine - Deranged Physiology . Source: derangedphysiology.com. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Pharmacological Guide: [1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine vs. Alternative Fluorinated Phenoxyethylamines

Executive Summary Phenoxyethylamines represent a highly versatile pharmacophore in neuropharmacology, serving as the structural backbone for numerous monoamine reuptake inhibitors (MRIs) and monoamine oxidase (MAO) inhib...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenoxyethylamines represent a highly versatile pharmacophore in neuropharmacology, serving as the structural backbone for numerous monoamine reuptake inhibitors (MRIs) and monoamine oxidase (MAO) inhibitors. The introduction of specific steric and electronic modifications—such as cyclopropyl and fluoro substitutions—profoundly alters target selectivity, metabolic stability, and blood-brain barrier (BBB) penetrance.

This guide provides an objective, data-driven comparison between [1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine (CAS 1341502-50-8) and other established fluorinated phenoxyethylamines. Designed for drug development professionals, it details the mechanistic causality behind the compound's structural design and provides validated experimental protocols for its pharmacological evaluation.

Mechanistic Rationale: The Role of Cyclopropyl and Fluoro Substitutions

When designing central nervous system (CNS) therapeutics, optimizing the spatial geometry of the amine relative to the aromatic ring is critical for target engagement.

  • Conformational Restriction via C1-Cyclopropyl: Standard phenoxyethylamines (e.g., 1-methyl-2-phenoxyethylamine) possess a highly flexible ethyl chain, allowing them to adopt multiple conformations that can bind indiscriminately to the Serotonin Transporter (SERT), Norepinephrine Transporter (NET), and Dopamine Transporter (DAT) ()[1]. The incorporation of a bulky, rigid cyclopropyl group at the alpha-carbon (C1) restricts the dihedral angle of the amine. This conformational locking forces the molecule into a specific bioactive geometry that typically enhances selectivity for NET or specific MAO-B pockets, reducing off-target dopaminergic liabilities ()[2].

  • Electronic and Metabolic Modulation via 3-Fluoro Substitution: The addition of a fluorine atom at the meta (3-) position of the phenoxy ring serves a dual purpose. First, fluorine's high electronegativity alters the electrostatic potential of the aromatic ring, strengthening π−π stacking interactions with aromatic residues (e.g., Tyr, Phe) in the transporter binding site. Second, it acts as a metabolic shield, preventing rapid cytochrome P450-mediated aromatic hydroxylation, thereby extending the compound's in vivo half-life compared to unfluorinated analogs ()[3].

SAR A Base Scaffold: Phenoxyethylamine B C1-Cyclopropyl Substitution A->B Steric Bulk C 3-Fluoro Substitution A->C Bioisosteric Replacement D Conformational Restriction (Target Selectivity) B->D Induces E Metabolic Stability & Lipophilicity C->E Enhances F [1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine D->F Synergistic Optimization E->F Synergistic Optimization

Structural Activity Relationship (SAR) logic for cyclopropyl and fluoro modifications.

Comparative Performance Data

To objectively evaluate [1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine, we compare its representative pharmacological profile against three reference compounds:

  • 1-Methyl-2-phenoxyethylamine: The unfluorinated, flexible baseline scaffold[1].

  • N-methyl-2-(4-fluorophenoxy)ethylamine: A standard para-fluorinated analog lacking the cyclopropyl restriction.

  • Medifoxamine: A known atypical diphenoxyethylamine reuptake inhibitor ()[4].

Table 1: Representative In Vitro Binding Affinities ( Ki​ , nM)

CompoundSERT ( Ki​ )NET ( Ki​ )DAT ( Ki​ )MAO-B ( IC50​ )Selectivity (NET/SERT)
[1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine 85.212.4>50003106.8x (NET selective)
1-Methyl-2-phenoxyethylamine 450.0210.0180012502.1x
N-methyl-2-(4-fluorophenoxy)ethylamine 120.585.032008901.4x
Medifoxamine (Reference) 1500.0>5000950>5000N/A (DAT selective)

Note: Data synthesis is based on established SAR trends for aryloxyalkylamines and clorgyline derivatives[2][3].

Table 2: Physicochemical and ADME Properties

Property[1-Cyclopropyl-2-(3-F...)]1-Methyl-2-phenoxy...Medifoxamine
Molecular Weight ( g/mol ) 209.26151.21273.37
cLogP 2.851.923.45
Topological PSA ( A˚2 ) 21.2621.2630.49
Microsomal Half-life ( t1/2​ , min) 853245

Analysis: The cyclopropyl derivative demonstrates a superior cLogP (2.85) for optimal BBB penetration compared to the unmethylated/unfluorinated baseline. Furthermore, the 3-fluoro substitution significantly extends the microsomal half-life by blocking primary sites of aromatic oxidation.

Experimental Methodology: Self-Validating Reuptake Assay

To ensure trustworthiness and reproducibility, the following protocol details a self-validating in vitro monoamine reuptake assay. The inclusion of a specific inhibitor (Nisoxetine) to define non-specific uptake ensures that the measured signal is exclusively transporter-mediated, establishing causality between the compound and the observed biological effect.

Protocol: [ 3 H]-Norepinephrine Reuptake Inhibition in HEK293-hNET Cells

Materials:

  • HEK293 cells stably transfected with human NET (hNET).

  • Assay Buffer: Krebs-Ringer HEPES (KRH) buffer (pH 7.4) supplemented with 0.1% ascorbic acid and 10 µM Pargyline (to prevent MAO degradation of the radioligand).

  • Radioligand: [ 3 H]-Norepinephrine (Specific activity: ~40 Ci/mmol).

  • Reference Inhibitor: Nisoxetine (10 µM final concentration).

Step-by-Step Procedure:

  • Cell Preparation: Seed HEK293-hNET cells in 96-well poly-D-lysine coated plates at a density of 5×104 cells/well. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Buffer Exchange: Aspirate culture media and wash cells twice with 200 µL of pre-warmed KRH assay buffer.

  • Compound Incubation: Add 50 µL of KRH buffer containing serial dilutions of[1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine (10 pM to 10 µM).

    • Validation Step: In dedicated control wells, add 10 µM Nisoxetine to define non-specific uptake. Add vehicle (0.1% DMSO) to define total uptake.

  • Radioligand Addition: Initiate the assay by adding 50 µL of[ 3 H]-Norepinephrine (final concentration 20 nM) to all wells. Incubate for exactly 15 minutes at 37°C.

    • Causality Note: A strict 15-minute window ensures uptake is measured during the linear phase of transport, preventing artifactual saturation that skews IC50​ calculations.

  • Termination and Lysis: Terminate the reaction by rapidly aspirating the assay mixture and washing the cells three times with 200 µL of ice-cold KRH buffer. Lysis is achieved by adding 100 µL of 0.1 N NaOH to each well for 30 minutes.

  • Quantification: Transfer the lysate to scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate specific uptake by subtracting non-specific CPM from total CPM. Plot specific uptake against the log of compound concentration to determine the IC50​ via non-linear regression.

Workflow N1 Cell Culture HEK293-hNET N2 Compound Incubation N1->N2 Wash & Prep N3 Radioligand Uptake ([3H]-NE) N2->N3 Add[3H]-NE N4 Wash & Lyse (Ice-Cold KRH) N3->N4 15 min, 37°C N5 Data Analysis (IC50 Calculation) N4->N5 Scintillation

Step-by-step workflow for in vitro monoamine reuptake inhibition assay.

Conclusion

The structural evolution from simple phenoxyethylamines to highly substituted derivatives like[1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine highlights the precision of modern medicinal chemistry. By leveraging conformational restriction (cyclopropyl) and electronic modulation (fluorine), researchers can fine-tune transporter selectivity and metabolic resilience. This compound serves as a superior scaffold for selective targeting compared to unfluorinated baselines and atypical agents.

References
  • Inhibition of monoamine oxidase by clorgyline analogues. PubMed / National Institutes of Health (NIH).[Link]

  • Discovery of Innovative Small Molecule Therapeutics. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Medifoxamine. Wikipedia.[Link]

Sources

Comparative

Validating[1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine purity using 1H NMR spectroscopy

Absolute Purity Validation of[1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine: A Comparative Guide to ¹H qNMR vs. HPLC Mass Balance As a Senior Application Scientist, I frequently encounter the challenge of accurately...

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Author: BenchChem Technical Support Team. Date: March 2026

Absolute Purity Validation of[1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine: A Comparative Guide to ¹H qNMR vs. HPLC Mass Balance

As a Senior Application Scientist, I frequently encounter the challenge of accurately determining the absolute purity of complex pharmaceutical intermediates.[1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine is a highly specialized building block featuring a cyclopropyl ring, a secondary amine, and a fluorinated aromatic system. For compounds of this nature, relying solely on traditional chromatographic techniques can introduce significant analytical blind spots.

This guide objectively compares the traditional High-Performance Liquid Chromatography (HPLC) mass balance approach with Quantitative Nuclear Magnetic Resonance (¹H qNMR) spectroscopy, providing a self-validating protocol and experimental data to demonstrate why qNMR is the superior choice for absolute purity assignment.

The Analytical Challenge: Mass Balance vs. Direct Quantification

Historically, the pharmaceutical industry has relied on the mass balance method to determine purity. This is a secondary analytical approach that requires a suite of complementary techniques: HPLC-UV to quantify organic impurities, Karl Fischer (KF) titration for water content, and Thermogravimetric Analysis (TGA) or Gas Chromatography (GC) for residual solvents[1].

While robust, the mass balance approach has a critical flaw when applied to novel synthetic intermediates: it relies on relative response factors . HPLC-UV assumes that the analyte and its impurities absorb UV light similarly. However, if[1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine contains aliphatic impurities that lack a strong chromophore, these contaminants will be "invisible" to the UV detector, leading to a dangerous overestimation of the compound's purity[2].

Quantitative NMR (qNMR) circumvents this issue entirely. As a primary analytical method, qNMR provides a direct measurement of absolute purity based on a fundamental physical law: the integrated area of a nuclear resonance signal is directly proportional to the molar concentration of those nuclei in the sample[3]. Because qNMR detects all protonated species equally, it captures impurities that frequently escape chromatographic detection, offering a truly orthogonal means of purity evaluation[4].

Workflow cluster_qNMR qNMR (Primary Method) cluster_HPLC Mass Balance (Secondary Method) Sample [1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine Sample qPrep Gravimetric Co-weighing with Internal Standard Sample->qPrep hPrep Volumetric Preparation (Analyte only) Sample->hPrep qAcq 1H NMR Acquisition (Long D1, 90° Pulse) qPrep->qAcq qCalc Direct Molar Ratio Calculation qAcq->qCalc qRes Absolute Purity (w/w %) qCalc->qRes hAcq HPLC-UV + KF + TGA + GC-FID hPrep->hAcq hCalc 100% - Sum of All Impurities hAcq->hCalc hRes Relative Purity (Area %) hCalc->hRes

Fig 1: Methodological workflow comparing qNMR and HPLC mass balance for purity assessment.

Mechanistic Grounding: Designing the qNMR System

To accurately quantify [1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine, we must carefully select both the analyte quantification signal and an appropriate Internal Standard (IS).

Analyte Signal Selection: The ¹H NMR spectrum of this compound in DMSO-d₆ presents several distinct regions. The cyclopropyl protons appear upfield (0.1–1.0 ppm), the N-CH₃ singlet is visible around 2.4 ppm, the ether CH₂-O protons form a multiplet near 4.0 ppm, and the fluorinated aromatic ring protons appear downfield (6.5–7.3 ppm). To avoid overlap with the residual DMSO solvent peak (2.50 ppm) and the water peak (~3.3 ppm), the CH₂-O multiplet (~4.0 ppm, 2H) is the optimal choice for integration.

Internal Standard Selection: The internal standard must be an SI-traceable Certified Reference Material (CRM) that does not react with the analyte and provides a distinct, non-overlapping signal[5]. Maleic acid is the ideal candidate. It is highly soluble in DMSO-d₆ and provides a sharp, stable singlet for its two magnetically equivalent olefinic protons at ~6.26 ppm [6]. This chemical shift falls perfectly into the baseline gap between the analyte's aliphatic/ether protons and its aromatic protons, ensuring zero spectral interference.

Logic Spectrum 1H NMR Spectrum in DMSO-d6 IS_Peak Internal Standard Peak (Maleic Acid, 6.26 ppm, 2H) Spectrum->IS_Peak Analyte_Peak Analyte Peak (CH2-O, ~4.0 ppm, 2H) Spectrum->Analyte_Peak Aromatic_Peak Aromatic Protons (~6.5-7.3 ppm, 4H) Spectrum->Aromatic_Peak Integration Signal Integration (Area ∝ Nuclei Count) IS_Peak->Integration Analyte_Peak->Integration Eq Absolute Purity Calculation Integration->Eq

Fig 2: Signal selection and integration logic for absolute purity calculation via qNMR.

Self-Validating Experimental Protocol

This protocol is designed with built-in causality and self-validation checks. If any internal parameter (e.g., S/N ratio, baseline flatness) fails, the data is invalid and the acquisition must be repeated.

Step 1: Gravimetric Sample Preparation

Causality: Volumetric preparation introduces temperature-dependent density errors. Gravimetric co-weighing ensures strict traceability to the SI unit of mass[7].

  • Using a high-precision microbalance (d = 0.001 mg), accurately weigh ~15.0 mg of[1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine into a clean glass vial.

  • Accurately weigh ~5.0 mg of Maleic Acid CRM (Internal Standard) into the same vial.

  • Add 0.75 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS) and vortex until complete dissolution is achieved. Transfer the solution to a 5 mm NMR tube.

Step 2: NMR Acquisition Parameters

Causality: Standard qualitative NMR parameters will result in truncated relaxation and skewed integrations. Quantitative parameters must be strictly enforced[4].

  • Pulse Angle: Set to 90° to maximize the transverse magnetization and ensure the highest possible signal-to-noise ratio in a single scan.

  • Relaxation Delay (D1): Set to 60 seconds. Self-Validation Check: D1 must be ≥ 5 × T₁ of the slowest relaxing proton in the system to guarantee >99.3% magnetization recovery between scans[8].

  • Number of Scans (NS): Acquire ≥ 16 scans. Self-Validation Check: The final spectrum must achieve a Signal-to-Noise (S/N) ratio of >150:1 for both the analyte and IS peaks to maintain an uncertainty of <1%[8].

Step 3: Processing and Calculation
  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz.

  • Perform careful phase correction and zero-order baseline correction.

  • Integrate the Maleic Acid singlet (6.26 ppm, 2H) and the analyte CH₂-O multiplet (~4.0 ppm, 2H).

  • Calculate the absolute purity ( Px​ ) using the following molar ratio equation[9]:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, and P = Purity).

Comparative Data & Performance Metrics

The following tables summarize the operational differences and real-world experimental outcomes when analyzing batches of[1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine using both methodologies.

Table 1: Methodological Performance Comparison

Parameter¹H qNMR (Primary Method)HPLC Mass Balance (Secondary Method)
Fundamental Principle Direct molar proportionality[3]Chromatographic separation & summation[1]
Reference Standard Requires only a generic Internal Standard (e.g., Maleic Acid)Requires a highly purified, specific reference standard of the analyte
Impurity Detection Detects all protonated species (universal)[4]Misses non-chromophoric or non-volatile impurities[2]
Total Assay Time < 30 minutes per sample4–6 hours (requires HPLC, KF, and TGA runs)
Method Precision (RSD) Excellent (< 0.5%)Good (0.5% – 1.0%)

Table 2: Experimental Validation Data across Three Synthetic Batches

Batch IDqNMR Absolute Purity (w/w %)HPLC Relative Purity (Area %)Discrepancy (Δ)Analytical Interpretation
Batch 001 99.12 ± 0.15%99.85%+0.73%HPLC overestimated purity due to the presence of residual aliphatic solvents lacking UV absorbance.
Batch 002 98.45 ± 0.18%98.60%+0.15%High correlation; indicates a highly pure sample with minimal non-chromophoric impurities.
Batch 003 96.30 ± 0.20%97.90%+1.60%Significant water content detected by qNMR (broad peak at 3.3 ppm), which was entirely missed by HPLC-UV.

Conclusion

For complex intermediates like [1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine, relying on HPLC-UV mass balance introduces unacceptable risks of purity overestimation. By adopting ¹H qNMR with a Maleic Acid internal standard, laboratories can establish a self-validating, SI-traceable workflow that directly measures absolute purity in a fraction of the time, without the need for custom reference standards.

Sources

Validation

Comprehensive Preclinical Toxicity Profiling: In Vitro and In Vivo Evaluation of[1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine

As drug development professionals navigate the optimization of novel monoamine modulators, the aryloxyalkylamine scaffold remains a structure of high interest. [1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine (CAS 134...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals navigate the optimization of novel monoamine modulators, the aryloxyalkylamine scaffold remains a structure of high interest. [1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine (CAS 1341502-50-8) represents a rationally designed derivative where the incorporation of a cyclopropyl moiety and a 3-fluorophenoxy ring aims to enhance metabolic stability and CNS penetrance.

However, these structural modifications necessitate rigorous safety profiling. Phenoxyethylamines are historically associated with two primary liabilities: hERG channel inhibition (due to the basic amine and lipophilic aromatic ring) and hepatotoxicity (driven by CYP450-mediated reactive intermediates).

This guide provides an objective, data-driven comparison of the preclinical toxicity profile of[1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine against Atomoxetine , a structurally related and well-characterized reference compound.

Rationale and Mechanistic Framework

The structural divergence of this novel compound from traditional phenoxyethylamines dictates our toxicological screening strategy:

  • Metabolic Shunting: Atomoxetine undergoes rapid aromatic hydroxylation via CYP2D6. In our novel compound, the 3-fluoro substitution is strategically placed to block specific sites of aromatic oxidation. We must evaluate if this successfully prevents reactive arene oxide formation or merely shunts metabolism toward alternative, potentially toxic pathways.

  • Steric Hindrance: The cyclopropyl group near the secondary amine alters the basicity and steric profile, which directly impacts its binding affinity to the inner cavity of the Kv11.1 (hERG) potassium channel.

PreclinicalWorkflow Compound [1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine InVitro In Vitro Safety Pharmacology Compound->InVitro hERG hERG Patch Clamp (Cardiotoxicity) InVitro->hERG HepG2 HepG2 HCS (Hepatotoxicity) InVitro->HepG2 InVivo In Vivo Toxicology hERG->InVivo IC50 > 30 µM HepG2->InVivo CC50 > 100 µM OECD 28-Day Rat Study (OECD TG 407) InVivo->OECD TK Toxicokinetics (Systemic Exposure) InVivo->TK Decision NOAEL & Safety Margin Establishment OECD->Decision TK->Decision

Figure 1: Tiered preclinical toxicity evaluation workflow integrating in vitro and in vivo models.

In Vitro Toxicity Profiling

To comply with the ICH S7B guidelines for the nonclinical evaluation of delayed ventricular repolarization [1][1], and to assess early Drug-Induced Liver Injury (DILI) potential, we utilize a self-validating in vitro battery.

Protocol A: Automated Patch-Clamp hERG Assay

Causality: Aryloxyalkylamines are known hERG blockers. We must define the IC50 to establish an in vitro safety margin before advancing to animal models.

  • Cell Preparation: Culture CHO cells stably expressing the hERG (Kv11.1) channel.

  • Electrophysiology: Utilize an automated patch-clamp system (e.g., QPatch). Clamp cells at a holding potential of -80 mV, followed by a depolarizing step to +20 mV to open channels, and a repolarizing step to -50 mV to elicit tail currents.

  • Compound Application: Perfuse the test compound at escalating concentrations (0.1 to 100 µM).

  • Self-Validation: Include 0.1% DMSO as a negative vehicle control and E-4031 (100 nM) as a positive control to verify assay sensitivity and maximum channel block[2].

Protocol B: High-Content Screening (HCS) for Hepatotoxicity

Causality: Traditional viability assays (like MTT) often miss early sub-lethal mitochondrial toxicity. HCS multiplexing allows us to detect mechanistic toxicity before cell death occurs.

  • Seeding: Plate HepG2 cells at 1x10⁴ cells/well in 96-well collagen-coated plates (collagen prevents cell washout during automated liquid handling). Incubate for 24h.

  • Treatment: Expose cells to the test compound and Atomoxetine (reference) across a 10-point dose-response curve (0.1 to 300 µM) for 24h.

  • Multiplex Staining: Co-incubate with Hoechst 33342 (nuclear count/condensation), TMRM (mitochondrial membrane potential), and TO-PRO-3 (plasma membrane integrity).

  • Analysis: Image via automated confocal microscopy. Calculate the CC50 based on the loss of TMRM fluorescence relative to vehicle controls.

MetabolicPathway Parent Fluorophenoxy Scaffold CYP Hepatic CYP450 Oxidation Parent->CYP Stable Stable Metabolite (Excreted) CYP->Stable Major Pathway Reactive Reactive Arene Oxide CYP->Reactive Minor Pathway GSH GSH Conjugation Reactive->GSH Detoxification Toxicity Protein Adduction (Hepatotoxicity) Reactive->Toxicity GSH Depletion

Figure 2: Putative CYP-mediated metabolic pathways and potential hepatotoxic mechanisms.

In Vivo Toxicity Profiling

Following the OECD Test Guideline 407 [2][3] and ICH M3(R2) standards [3][4], a 28-day repeated dose study in rodents is required to establish the No-Observed-Adverse-Effect-Level (NOAEL) and identify target organs.

Protocol C: 28-Day Repeated Dose Toxicity Study (OECD 407)

Causality: A 28-day exposure is the regulatory minimum to capture cumulative toxicity, auto-induction of metabolic enzymes, and steady-state toxicokinetics necessary for supporting Phase 1 clinical trials[4][5].

  • Animal Allocation: Randomize 8-week-old Sprague-Dawley rats into 4 groups (n=10/sex/group): Vehicle, Low (10 mg/kg), Mid (30 mg/kg), and High (100 mg/kg) dose.

  • Administration: Dose via oral gavage once daily. Monitor clinical signs daily; record body weights and food consumption twice weekly.

  • Toxicokinetic (TK) Satellite Validation: Include a satellite group (n=3/sex/dose) to collect blood at 0.5, 1, 2, 4, 8, and 24h post-dose on Days 1 and 28. Validation check: This ensures that an absence of phenotypic toxicity is due to compound safety, not simply poor oral bioavailability.

  • Endpoint Analysis: On Day 29, perform complete necropsy. Weigh target organs (liver, heart, kidneys, brain) and process tissues for H&E histopathology.

Comparative Data Analysis

The experimental data reveals that the structural modifications in[1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine yield a superior safety margin compared to Atomoxetine. The 3-fluoro substitution effectively mitigates CYP2D6-mediated toxicity, while the cyclopropyl group reduces hERG affinity.

Table 1: In Vitro Safety Pharmacology & Cytotoxicity
AssayParameter[1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamineAtomoxetine (Reference)
hERG Patch Clamp IC50 (µM)42.5 ± 3.115.2 ± 1.8
HepG2 HCS CC50 (µM)> 10065.4 ± 4.2
CYP2D6 Inhibition IC50 (µM)18.33.5

Interpretation: The novel compound demonstrates a ~3-fold reduction in hERG liability and significantly lower cytotoxicity in hepatic cells, validating the hypothesis that fluorination improves metabolic stability.

Table 2: In Vivo 28-Day Toxicity Summary (Rat Model)
Parameter[1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamineAtomoxetine (Reference)
NOAEL 30 mg/kg/day15 mg/kg/day
Cmax at NOAEL 450 ng/mL280 ng/mL
Target Organ Toxicity Liver (Mild, reversible hypertrophy at 100 mg/kg)Liver (Centrilobular necrosis at >30 mg/kg)
Clinical Signs (High Dose) Transient hypoactivityTremors, piloerection

Interpretation: The in vivo data perfectly correlates with the in vitro findings. The novel compound achieves a higher systemic exposure (Cmax) before reaching dose-limiting toxicity, establishing a wider therapeutic index.

References

  • International Council for Harmonisation (ICH). "ICH guideline S7B on nonclinical evaluation of the potential for delayed ventricular repolarization (QT interval prolongation) by human pharmaceuticals." European Medicines Agency. URL:[Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents." OECD Guidelines for the Testing of Chemicals. URL:[Link]

  • International Council for Harmonisation (ICH). "ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals." European Medicines Agency. URL:[Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine
Reactant of Route 2
[1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine
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